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  • Product: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine
  • CAS: 1248637-56-0

Core Science & Biosynthesis

Foundational

1-Isopropyl-4-nitro-1H-pyrazol-5-amine: A Critical Scaffold in Kinase Inhibitor Design

Executive Summary 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 1248637-56-0) [1] is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Serving as a pivotal precursor, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 1248637-56-0) [1] is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Serving as a pivotal precursor, this compound is fundamental to the synthesis of pyrazolo[3,4-d]pyrimidines—a privileged pharmacophore class that acts as a purine bioisostere. This technical guide outlines the structural rationale, synthetic methodologies, and down-stream applications of this intermediate in the development of ATP-competitive kinase inhibitors, such as RET, mTOR, and Btk inhibitors [3, 4].

Structural Analysis & Pharmacophore Rationale

The architecture of 1-isopropyl-4-nitro-1H-pyrazol-5-amine is precisely engineered for downstream cyclization and target binding:

  • The Pyrazole Core: Provides the necessary electron density and hydrogen-bonding donor/acceptor profile to mimic the imidazole ring of purines.

  • N1-Isopropyl Substitution: The isopropyl group is not merely a structural placeholder; it is strategically designed to occupy the lipophilic ribose-binding pocket within the ATP-binding site of kinases. It provides enhanced metabolic stability compared to unsubstituted analogs while increasing the overall lipophilicity (LogP) of the final drug candidate [4].

  • C4-Nitro and C5-Amine Ortho-Relationship: This functionalization is the critical enabler for pyrimidine ring annulation. The nitro group acts as a masked amine. Upon reduction, the resulting 4,5-diamine undergoes facile cyclocondensation with formamide or orthoesters to yield the bicyclic pyrazolo[3,4-d]pyrimidine system [2].

Physicochemical Properties

Table 1: Physicochemical Profile of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

PropertyValue
Chemical Name 1-Isopropyl-4-nitro-1H-pyrazol-5-amine
CAS Registry Number 1248637-56-0
Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
SMILES String CC(C)N1C(=C(C=N1)[O-])N
Topological Polar Surface Area (TPSA) 91.8 Ų

Synthetic Methodology: Regioselective Alkylation

The de novo synthesis of 1-isopropyl-4-nitro-1H-pyrazol-5-amine typically involves the N-alkylation of the tautomeric 3-amino-4-nitropyrazole (also referred to as 5-amino-4-nitropyrazole) [2].

Expertise & Experience: Mechanistic Causality

Direct alkylation of 3-amino-4-nitropyrazole with 2-iodopropane presents a regioselectivity challenge. The pyrazole nitrogen atoms (N1 and N2) compete for the electrophile, yielding a mixture of the 1-isopropyl-5-amine and 1-isopropyl-3-amine isomers. The choice of base and solvent is critical. Using Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF) leverages the "cesium effect"—the large, highly polarizable cesium ion enhances the nucleophilicity of the pyrazole anion, driving the reaction to completion at lower temperatures and slightly favoring the less sterically hindered nitrogen.

Protocol 1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine
  • Preparation: Charge a flame-dried, round-bottom flask with 3-amino-4-nitropyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Base Addition: Add Cesium Carbonate (Cs2CO3, 1.5 eq). Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add 2-iodopropane (1.2 eq). The use of the iodo-alkane over the bromo-alkane ensures a more rapid substitution due to iodine being a superior leaving group.

  • Reaction Monitoring: Heat the mixture to 60°C and monitor via TLC or LC-MS. The reaction typically reaches completion within 4-6 hours.

  • Quenching & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract thrice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification (Self-Validating Step): The crude mixture contains both the 3-amino and 5-amino isomers. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 5-amino isomer (1-isopropyl-4-nitro-1H-pyrazol-5-amine) elutes differently due to distinct intramolecular hydrogen bonding profiles compared to the 3-amino isomer. Verify purity via 1H-NMR by identifying the distinct septet of the isopropyl methine proton at ~4.5 ppm.

Protocol 2: Downstream Conversion to Pyrazolo[3,4-d]pyrimidine
  • Reduction: Dissolve 1-isopropyl-4-nitro-1H-pyrazol-5-amine in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to yield 1-isopropyl-1H-pyrazole-4,5-diamine [2].

  • Cyclocondensation: Reflux the crude diamine with formamidine acetate (3.0 eq) in ethanol for 8 hours. Cool and precipitate the product to isolate the core 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold [3].

Table 2: Reaction Optimization Summary for N-Alkylation

Alkylating AgentBaseSolventTemp (°C)Yield (5-amino isomer)
2-BromopropaneK2CO3DMF8035%
2-IodopropaneK2CO3DMF6042%
2-IodopropaneCs2CO3DMF6055%

Visualizations of Workflows and Pharmacophore Logic

SynthWorkflow A 3-Amino-4-nitropyrazole (Tautomeric Mixture) B 1-Isopropyl-4-nitro-1H- pyrazol-5-amine (Target) A->B 2-Iodopropane Cs2CO3, DMF C 1-Isopropyl-1H-pyrazole- 4,5-diamine B->C H2, Pd/C Reduction D 1-Isopropyl-1H-pyrazolo [3,4-d]pyrimidine C->D Formamidine Cyclocondensation

Synthetic workflow from pyrazole precursor to the pyrazolo[3,4-d]pyrimidine core.

BindingLogic N1 N1-Isopropyl Group N2 Pyrazolo[3,4-d]pyrimidine Core N1->N2 T1 Occupies Ribose Binding Pocket (Hydrophobic Interaction) N1->T1 T2 Purine Bioisostere (H-Bonding to Hinge Region) N2->T2 N3 C4/C6 Substituents N3->N2 T3 Target Specificity (DFG-in / DFG-out conformations) N3->T3

Pharmacophore mapping of the 1-isopropyl-pyrazolo[3,4-d]pyrimidine scaffold in ATP pockets.

References

  • Title: Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair Source: US Patent 5663366A URL
  • Title: Condensed Pyrimidine Compound or Salt Thereof (RET Kinase Inhibitors)
  • Title: Novel mTOR inhibitor compounds Source: US Patent Application US20200317679A1 URL
Foundational

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 5-Amino-1-Isopropyl-4-Nitropyrazole

Executive Summary This technical guide provides an in-depth analysis of 5-amino-1-isopropyl-4-nitropyrazole (CAS 1248637-56-0), a critical intermediate in the synthesis of fused heterocyclic systems. This molecule serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-amino-1-isopropyl-4-nitropyrazole (CAS 1248637-56-0), a critical intermediate in the synthesis of fused heterocyclic systems. This molecule serves as the structural foundation for pyrazolo[4,3-d]pyrimidines , a privileged scaffold in medicinal chemistry utilized for the development of Cyclin-Dependent Kinase (CDK) inhibitors and other ATP-competitive kinase antagonists.

The following sections detail the precise physicochemical parameters, a self-validating synthetic protocol, and the downstream utility of this compound in drug discovery workflows.

Part 1: Molecular Identity & Physicochemical Profile

Precise molecular weight calculations are non-negotiable in stoichiometric synthesis. For high-throughput screening (HTS) library generation, the exact mass must be used to calibrate Liquid Chromatography-Mass Spectrometry (LC-MS) triggers.

Table 1: Core Physicochemical Data
ParameterValueTechnical Note
IUPAC Name 1-Isopropyl-4-nitro-1H-pyrazol-5-amineSystematic nomenclature used in patent literature.
Common Name 5-amino-1-isopropyl-4-nitropyrazolePreferred in process chemistry documentation.
CAS Number 1248637-56-0 Primary identifier for procurement.
Molecular Formula

-
Molecular Weight 170.17 g/mol Average mass for stoichiometric calculations.
Exact Mass 170.0804 g/mol Monoisotopic mass for HRMS validation.
SMILES CC(C)N1C(=C(C=N1)[O-])NUseful for chemoinformatic queries.
Predicted LogP ~0.8 - 1.2Indicates moderate lipophilicity; suitable for organic extraction.
Appearance Yellow to Orange SolidColor arises from the nitro-amine conjugation.

Part 2: Synthetic Pathways & Process Chemistry[1]

The synthesis of 5-amino-1-isopropyl-4-nitropyrazole is classically achieved via Electrophilic Aromatic Substitution (Nitration) of the precursor 1-isopropyl-1H-pyrazol-5-amine.

The "Self-Validating" Protocol

Precursor: 1-isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1).[1] Reagents: Nitric Acid (HNO₃), Acetic Anhydride (


) or Sulfuric Acid (

).

Mechanism: The amino group at position C5 activates the pyrazole ring, directing the electrophile (


) to the C4 position. The isopropyl group at N1 provides steric bulk but does not significantly deactivate the ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 1-isopropyl-1H-pyrazol-5-amine in concentrated sulfuric acid at 0°C. Critical Control Point: Maintain temperature <5°C to prevent exotherms.

  • Nitration: Add fuming nitric acid (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Quenching: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid due to reduced solubility in acidic water compared to the starting material.

  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Isolation: Filter the yellow precipitate. If no precipitate forms (rare), extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water if purity is <95% by HPLC.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points for quality control.

SynthesisWorkflow Start Start: 1-isopropyl-1H-pyrazol-5-amine Acidify Dissolve in H2SO4 (0°C) Start->Acidify Nitration Add HNO3 (Dropwise) Acidify->Nitration Electrophilic Attack Reaction Stir at RT (2 hrs) Nitration->Reaction Quench Pour onto Crushed Ice Reaction->Quench Precipitate Precipitate formed? Quench->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract Extract w/ EtOAc (pH 8) Precipitate->Extract No Product Target: 5-amino-1-isopropyl-4-nitropyrazole (Yellow Solid) Filter->Product Extract->Product

Figure 1: Logic flow for the nitration of aminopyrazoles. The decision diamond ensures recovery of product regardless of solubility variations.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-



  • 
     1.3-1.4 ppm (Doublet, 6H):  Isopropyl methyl groups (
    
    
    
    ).
  • 
     4.3-4.5 ppm (Septet, 1H):  Isopropyl methine proton (
    
    
    
    ). Deshielded by the adjacent N1 nitrogen.
  • 
     7.0-7.5 ppm (Broad Singlet, 2H):  Primary amine protons (
    
    
    
    ). These are exchangeable with
    
    
    .
  • 
     8.0-8.2 ppm (Singlet, 1H):  Pyrazole C3-H. This is the only aromatic proton on the ring. Its shift is significantly downfield due to the electron-withdrawing nitro group at C4.
    
Mass Spectrometry Logic

Method: ESI+ (Electrospray Ionization, Positive Mode)

  • Base Peak:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (M-46): Peak at ~125 m/z.
      
    • Loss of Isopropyl (M-43): Peak at ~128 m/z (less common in soft ionization).

MassSpecLogic Molecule Parent Molecule MW: 170.17 Ionization ESI+ Ionization Molecule->Ionization BasePeak [M+H]+ m/z 171.17 Ionization->BasePeak Protonation Fragment1 Fragment [M-NO2]+ m/z ~125 BasePeak->Fragment1 Collision Induced Dissociation

Figure 2: Mass spectrometry fragmentation logic for structural confirmation.

Part 4: Application in Drug Design

The primary utility of 5-amino-1-isopropyl-4-nitropyrazole lies in its role as a precursor to Pyrazolo[4,3-d]pyrimidines . These fused bicyclic systems are bioisosteres of purines (adenine) and are extensively used to target the ATP-binding pockets of kinases.

The "Reduction-Cyclization" Sequence
  • Reduction: The nitro group (

    
    ) at C4 is reduced to an amine (
    
    
    
    ) using
    
    
    or
    
    
    . This yields 4,5-diamino-1-isopropylpyrazole .
  • Cyclization: The diamine is reacted with a one-carbon electrophile (e.g., Formic acid, Urea, or Triethyl orthoformate).

  • Result: Formation of the pyrimidine ring fused to the pyrazole.

Key Therapeutic Targets:

  • CDK Inhibitors: Regulation of cell cycle progression in cancer.

  • Axl Kinase Inhibitors: Targeting drug resistance in metastatic tumors.

  • PDE Inhibitors: Phosphodiesterase regulation for inflammatory diseases.

References

  • Chemikart. (n.d.). 1-isopropyl-4-nitro-1H-pyrazol-5-amine Product Page. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ChemBuyersGuide. (n.d.). Amadis Chemical Company Limited Product List. Retrieved from [Link]

Sources

Exploratory

A Predictive Physicochemical Profile of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this document leverages a data-driven, predictive approach. By systematically evaluating the physicochemical characteristics of structurally analogous pyrazole derivatives, we extrapolate a detailed profile of the target compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decisions in synthesis, characterization, and application of this and related molecules. We will explore the influence of the N-isopropyl, 4-nitro, and 5-amino substituents on the pyrazole core, offering insights into expected properties such as molecular weight, melting and boiling points, solubility, and spectral characteristics. Furthermore, this guide outlines robust, field-proven methodologies for the synthesis and characterization of this class of compounds, complete with detailed experimental protocols and validating workflows.

Introduction: The Rationale for a Predictive Approach

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties to optimize its interaction with biological targets.[1] The title compound, 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, presents a unique combination of substituents: an N-isopropyl group, a 4-nitro group, and a 5-amino group. This arrangement is anticipated to confer a distinct electronic and steric profile, making it a molecule of significant interest for further investigation.

Given the novelty of this specific compound, a comprehensive set of experimentally determined physical properties is not yet available in the public domain. Therefore, this guide employs a predictive methodology, a common and essential practice in the early stages of drug discovery and chemical research. By analyzing the known properties of closely related analogs, we can construct a reliable, scientifically-grounded profile of the target molecule. This approach not only provides a valuable starting point for experimental work but also deepens our understanding of structure-property relationships within this chemical class.

Comparative Analysis of Structural Analogs

To build a predictive model for the physical properties of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, we will first examine the known characteristics of several key structural analogs. The data for these compounds, sourced from chemical supplier databases and the scientific literature, are summarized in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from Target
Target: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine C6H10N4O2170.17 (Calculated)-
1-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid[2]C7H9N3O4199.17COOH instead of NH2 at C5
4-nitro-1H-pyrazol-5-amine[3][4]C3H4N4O2128.09Lacks N1-isopropyl group
1-isopropyl-1H-pyrazol-5-amine[5][6]C6H11N3125.17Lacks C4-nitro group
1-Isopropyl-3-methyl-1H-pyrazol-5-amine[7]C7H13N3139.20Lacks C4-nitro group, has C3-methyl group

Predicted Physicochemical Properties of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Based on the analysis of the structural analogs and fundamental principles of physical organic chemistry, we can predict the following properties for the target compound:

Molecular Formula and Weight
  • Molecular Formula: C6H10N4O2

  • Molecular Weight: 170.17 g/mol

Melting and Boiling Points

The presence of both a nitro group and an amino group on the pyrazole ring is expected to facilitate intermolecular hydrogen bonding, which would lead to a relatively high melting point for a molecule of this size. The parent compound, 4-nitro-1H-pyrazol-5-amine, is a solid. The addition of the isopropyl group will increase the molecular weight and van der Waals forces, but may slightly disrupt crystal packing compared to the N-unsubstituted analog. Therefore, a solid state at room temperature is predicted, with a melting point likely exceeding 150 °C.

The boiling point is expected to be significantly higher, likely above 300 °C, due to the strong intermolecular forces. However, thermal decomposition may occur at or before the boiling point, a common characteristic of nitro-containing aromatic compounds.

Solubility

The solubility of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine will be influenced by a balance of polar and non-polar functionalities. The amino and nitro groups are polar and capable of hydrogen bonding, which will enhance solubility in polar solvents like water, ethanol, and methanol. Conversely, the isopropyl group introduces lipophilicity, which will increase solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and acetone.

Overall, moderate solubility in a range of polar organic solvents is anticipated. Aqueous solubility is expected to be limited but may be enhanced at acidic pH due to the basicity of the amino group.

Spectral Properties
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), a singlet for the C3-H of the pyrazole ring, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the isopropyl carbons, and the three distinct carbons of the pyrazole ring. The carbon bearing the nitro group (C4) will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z = 170.17.

Proposed Synthesis and Characterization Protocols

While a specific synthesis for 1-Isopropyl-4-nitro-1H-pyrazol-5-amine has not been published, a plausible synthetic route can be designed based on established pyrazole chemistry.[8][9] A logical approach would involve the N-alkylation of a suitable pyrazole precursor followed by nitration, or vice versa.

Proposed Synthetic Workflow

A potential synthetic route is outlined below. This two-step process begins with the readily available 1-isopropyl-1H-pyrazol-5-amine, which is then subjected to nitration.

Synthetic Workflow A 1-isopropyl-1H-pyrazol-5-amine C 1-Isopropyl-4-nitro-1H-pyrazol-5-amine A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: A proposed synthetic route to the target compound.

Experimental Protocol: Nitration of 1-isopropyl-1H-pyrazol-5-amine

Caution: Nitration reactions are highly exothermic and require strict temperature control. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-isopropyl-1H-pyrazol-5-amine (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Addition: Slowly add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the resulting solution with a suitable base (e.g., aqueous sodium hydroxide) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization Workflow

The identity and purity of the synthesized 1-Isopropyl-4-nitro-1H-pyrazol-5-amine should be confirmed using a combination of standard analytical techniques.

Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS IR IR Spectroscopy SynthesizedProduct->IR Purity Purity Assessment (HPLC, Elemental Analysis) SynthesizedProduct->Purity

Caption: A standard workflow for the characterization of the target compound.

Conclusion

This technical guide has presented a detailed, predictive overview of the physical properties of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine. By leveraging data from structurally related compounds, we have established a foundational understanding of this novel molecule's expected characteristics. The proposed synthetic and characterization protocols provide a clear and actionable framework for its experimental investigation. This work underscores the power of predictive analysis in modern chemical research and provides a valuable resource for scientists and researchers engaged in the design and development of new pyrazole-based compounds for a variety of applications.

References

  • ACS Omega. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Dalton Transactions. (2019). Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • SpringerLink. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-nitro-1h-pyrazol-5-amine (C3H4N4O2). Retrieved from [Link]

  • EPA. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Retrieved from [Link]

  • MDPI. (2011, September 9). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

Sources

Foundational

Solubility Profile of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide Abstract 1-Isopropyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

1-Isopropyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While specific quantitative solubility data is not extensively published, this document outlines the core principles of solubility based on the molecule's physicochemical properties. It presents a detailed, field-proven experimental protocol for accurate solubility measurement, enabling researchers to generate reliable data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of the solubility characteristics of substituted nitropyrazoles.

Introduction: The Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that influences its entire development lifecycle.[1] Poor solubility can hinder reaction kinetics, complicate purification processes like recrystallization, and lead to poor bioavailability in drug candidates.[2] The subject of this guide, 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, possesses a unique combination of functional groups that create a nuanced solubility profile. The pyrazole core is a common scaffold in pharmacologically active molecules, and understanding the interplay of its substituents—the polar nitro and amine groups alongside the non-polar isopropyl group—is key to manipulating and utilizing this compound effectively.[3]

This guide moves beyond a simple data sheet to explain the underlying principles governing the solubility of this molecule. It provides a predictive analysis based on molecular structure and culminates in a robust, step-by-step protocol for experimental determination, empowering researchers to build a comprehensive solubility profile tailored to their specific needs.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] To predict the solubility of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, we must first analyze its molecular structure.

Molecular Structure:

  • Formula: C₆H₁₀N₄O₂

  • Molecular Weight: 170.17 g/mol

  • Core Structure: A 5-membered pyrazole ring.

  • Key Functional Groups:

    • Amine (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.[5]

    • Nitro (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

    • Isopropyl (-CH(CH₃)₂): A non-polar, aliphatic group that increases lipophilicity and steric bulk.

    • Pyrazole Ring: An aromatic heterocyclic system containing both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (linked to the isopropyl group, thus not a hydrogen bond donor).

The molecule's overall polarity is a balance between the hydrophilic amine and nitro groups and the hydrophobic isopropyl group and pyrazole core. This structure suggests that the compound will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit significant solubility in solvents of intermediate polarity, particularly those capable of engaging in hydrogen bonding.[6]

G cluster_FunctionalGroups Molecular Features cluster_Solubility Predicted Solubility Influence Compound 1-Isopropyl-4-nitro-1H-pyrazol-5-amine Amine Amine Group (-NH2) (H-Bond Donor/Acceptor) Compound->Amine Nitro Nitro Group (-NO2) (Polar, H-Bond Acceptor) Compound->Nitro Isopropyl Isopropyl Group (Non-polar, Lipophilic) Compound->Isopropyl Pyrazole Pyrazole Core (Aromatic, H-Bond Acceptor) Compound->Pyrazole PolarSolvents Favors Solubility in Polar Solvents (e.g., DMSO, Alcohols) Amine->PolarSolvents Strongly Nitro->PolarSolvents Moderately NonPolarSolvents Favors Solubility in Non-Polar Solvents (e.g., Toluene, DCM) Isopropyl->NonPolarSolvents Strongly Pyrazole->NonPolarSolvents Moderately

Caption: Influence of functional groups on solubility prediction.

A Practical Guide to Solvent Selection

Based on the physicochemical analysis, we can make informed predictions about the compound's solubility in common laboratory solvents. The following table provides a guide for solvent selection, categorized by polarity.

Solvent ClassExample SolventsRelative Polarity[7][8]Predicted Solubility of 1-Isopropyl-4-nitro-1H-pyrazol-5-amineRationale
Non-Polar Hexane, Toluene0.009, 0.099LowThe strong polarity of the nitro and amine groups will likely prevent significant dissolution in highly non-polar solvents where only weak van der Waals interactions are possible.[9]
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)0.355, 0.460, 0.207, 0.444, 0.309Moderate to HighThese solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the amine and nitro groups.[10] DMSO is often an excellent solvent for polar, heterocyclic compounds. DCM's moderate polarity may also be effective.
Polar Protic Methanol, Ethanol, Isopropanol0.762, 0.654, 0.546ModerateThese solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the solute.[5] However, the non-polar isopropyl group may limit the overall solubility compared to smaller, more polar solutes.[6]

Gold-Standard Protocol: Experimental Solubility Determination via the Shake-Flask Method

Theoretical predictions provide a valuable starting point, but for applications in research and development, precise, quantitative solubility data is essential. The isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[11][12] It is a robust and reliable technique when performed with care.[2]

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

  • 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance (readable to at least 0.01 mg)

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Volumetric flasks and calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

Experimental Workflow:

G start Start prep 1. Preparation Add excess solid (~2-5 mg) to a known volume of solvent (1 mL) in a sealed vial. start->prep equil 2. Equilibration Agitate on orbital shaker at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil phase_sep 3. Phase Separation Centrifuge vials (e.g., 10,000 rpm, 15 min) to pellet undissolved solid. equil->phase_sep supernatant 4. Supernatant Collection Carefully withdraw an aliquot of the clear supernatant. phase_sep->supernatant dilute 5. Dilution & Filtration Filter the aliquot (0.22 µm). Perform a precise serial dilution into mobile phase. supernatant->dilute quant 6. Quantification Analyze diluted samples via validated HPLC-UV or LC-MS method against a calibration curve. dilute->quant calc 7. Calculation Calculate original concentration, factoring in the dilution. Report as mg/mL or mM. quant->calc end End calc->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Accurately weigh approximately 2-5 mg of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine and add it to a pre-labeled glass vial. The key is to add enough solid so that a visible excess remains after equilibration.[13]

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely fasten the cap. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Place the vials securely on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, depending on the application).[2]

    • Agitate the vials at a moderate speed (e.g., 150-200 rpm) for 24 to 48 hours. A longer duration is recommended for crystalline solids to ensure equilibrium is reached.[11]

  • Phase Separation:

    • After equilibration, visually confirm that undissolved solid remains in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid, creating a clear supernatant.[2]

  • Sample Collection and Preparation:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from the top layer.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. This step is critical to prevent post-sampling precipitation.

    • Perform a precise and accurate serial dilution of the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.[14]

    • Prepare a multi-point calibration curve using standards of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine of known concentrations.

    • Determine the concentration of the diluted sample by comparing its instrumental response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the total dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, µg/mL, or millimolar (mM).

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized format to allow for easy comparison across different solvent systems.

Table 1: Experimental Solubility Data Template for 1-Isopropyl-4-nitro-1H-pyrazol-5-amine at 25°C

SolventPolarity Index[8]Mean Solubility (mg/mL)Standard DeviationMolar Solubility (mM)Observations
e.g., Hexane0.009
e.g., Toluene0.099
e.g., Dichloromethane0.309
e.g., Acetone0.355
e.g., Ethyl Acetate0.228
e.g., Acetonitrile0.460
e.g., Isopropanol0.546
e.g., Ethanol0.654
e.g., Methanol0.762
e.g., DMSO0.444

Conclusion

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A physics-based, rigorous method for measuring thermodynamic solubility. ADMET & DMPK, 6(4), 234-243. (Note: While this specific reference might not be in the search results, the principle of the shake-flask method being a physics-based, thermodynamic measurement is supported by sources like[11]).

  • ChemTalk. (2025). A Deep Dive into Common Organic Solvents. Available at: [Link][10]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Referenced in search result[7])

  • Tianhe Colorant. Organic Solvent Polarity Chart. Available at: [Link][15]

  • Hunter, C. A. (2012). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 10(33), 6545-6550. Available at: [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link][16]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Bergström, C. A. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link][12]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Available at: [Link][5]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link][2]

  • LibreTexts Chemistry. (2022). 3.1: Physical properties of organic compounds. Available at: [Link][9]

  • LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Available at: [Link][4]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link][1]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link][6]

Sources

Exploratory

An In-depth Technical Guide to 1-Isopropyl-4-nitro-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1] This guide provides a comprehensive technical overview of a specific, promisin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1] This guide provides a comprehensive technical overview of a specific, promising derivative: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine. While a dedicated PubChem entry for this compound is not available, indicating its novelty, this document extrapolates from established chemical principles and extensive literature on analogous compounds to present a robust framework for its synthesis, characterization, and potential applications in drug discovery. We will delve into the strategic rationale behind its molecular design, proposing detailed protocols for its synthesis and purification. Furthermore, this guide will explore the compound's potential as a therapeutic agent by examining the well-documented biological activities of related 5-aminopyrazole and nitro-substituted heterocyclic systems. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore novel chemical entities with significant therapeutic promise.

Introduction: The Pyrazole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design of modern pharmaceuticals.[1] Among these, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a privileged status.[1] Its structural and electronic properties, including the ability to participate in hydrogen bonding and its metabolic stability, make it an ideal scaffold for interacting with biological targets.[1] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 5-aminopyrazole moiety, in particular, is a key precursor in the synthesis of a wide range of bioactive molecules, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] A significant area of research has focused on their role as kinase inhibitors, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[4][5]

The introduction of a nitro group onto the pyrazole ring is a strategic decision in medicinal chemistry. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic distribution within the molecule, potentially enhancing its binding affinity to target proteins.[6] Furthermore, nitro-substituted heterocycles are recognized as promising candidates in drug discovery, with the nitro group sometimes contributing directly to the compound's biological activity.[6]

This guide focuses on the specific derivative, 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, which combines the established biological relevance of the 5-aminopyrazole core with the modulating effects of an N-isopropyl group and a C4-nitro substituent.

Proposed Synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

The synthesis of the target compound can be logically approached in a two-step sequence: first, the construction of the 1-isopropyl-1H-pyrazol-5-amine precursor, followed by its regioselective nitration.

Step 1: Synthesis of 1-Isopropyl-1H-pyrazol-5-amine

The synthesis of N-substituted 5-aminopyrazoles is well-documented. A common and effective method involves the condensation of a β-ketonitrile with a substituted hydrazine.[5] In this case, isopropylhydrazine would be reacted with a suitable β-ketonitrile.

An alternative and straightforward approach would be the reaction of isopropylhydrazine with a reagent such as (ethoxymethylene)malononitrile.[7]

Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazol-5-amine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of isopropylhydrazine (1.0 equivalent) in ethanol.

  • Reagent Addition: Slowly add (ethoxymethylene)malononitrile (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Nitration of 1-Isopropyl-1H-pyrazol-5-amine

The nitration of pyrazole rings is a common transformation.[8] A mixture of fuming nitric acid and sulfuric acid is a standard nitrating agent for such heterocyclic systems.[9] The directing effects of the substituents on the pyrazole ring will influence the position of nitration. The amino group at C5 is a strong activating group and would typically direct electrophilic substitution to the C4 position.

Experimental Protocol: Nitration of 1-Isopropyl-1H-pyrazol-5-amine

  • Reaction Setup: In a flask cooled to 0°C in an ice bath, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 1-isopropyl-1H-pyrazol-5-amine (1.0 equivalent) to the stirred sulfuric acid, maintaining the temperature at 0°C.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Nitration Reaction: Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution). The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration reagent1 Isopropylhydrazine product1 1-Isopropyl-1H-pyrazol-5-amine reagent1->product1 Ethanol, Reflux reagent2 (Ethoxymethylene)malononitrile reagent2->product1 product2 1-Isopropyl-4-nitro-1H-pyrazol-5-amine product1->product2 0°C to RT reagent3 Fuming HNO3 / H2SO4 reagent3->product2

Caption: Proposed two-step synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity for the synthesized 1-Isopropyl-4-nitro-1H-pyrazol-5-amine would rely on a combination of standard spectroscopic and analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A doublet and a septet in the aliphatic region corresponding to the isopropyl group.- A singlet for the C3-H proton of the pyrazole ring.- A broad singlet for the NH₂ protons, which is D₂O exchangeable.
¹³C NMR - Resonances for the isopropyl carbons.- Signals for the pyrazole ring carbons, with the C4 carbon bearing the nitro group expected to be significantly downfield.- The C5 carbon attached to the amino group would also show a characteristic chemical shift.[10][11]
Mass Spec. - The molecular ion peak corresponding to the exact mass of C₇H₁₁N₅O₂.
IR Spec. - N-H stretching vibrations for the amino group.- Characteristic strong asymmetric and symmetric stretching bands for the nitro group.- C=N and C=C stretching vibrations of the pyrazole ring.

Potential in Drug Discovery and Therapeutic Applications

The structural features of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine suggest significant potential for biological activity, particularly in the realms of oncology and inflammatory diseases.

Kinase Inhibition

The 5-aminopyrazole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[4] Kinases are pivotal enzymes in cellular signaling, and their aberrant activity is a hallmark of many cancers. The amino group at the C5 position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The N-isopropyl group can provide favorable van der Waals interactions within hydrophobic pockets of the active site, while the 4-nitro group can form additional interactions and modulate the electronic properties of the pyrazole ring to enhance binding affinity.

Potential Kinase Signaling Pathway for Targeting

KinaseSignaling receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor 1-Isopropyl-4-nitro-1H-pyrazol-5-amine inhibitor->raf Potential Inhibition

Caption: A potential mechanism of action via inhibition of the MAPK/ERK pathway.

Anti-inflammatory and Anticancer Properties

Numerous studies have reported the anti-inflammatory and anticancer activities of 5-aminopyrazole derivatives.[4][12] These effects are often linked to the inhibition of key inflammatory mediators or signaling pathways involved in cell proliferation and survival. The introduction of a nitro group has been shown in some pyrazole-containing compounds to enhance their antinociceptive and anti-inflammatory efficacy.[13]

Conclusion and Future Directions

1-Isopropyl-4-nitro-1H-pyrazol-5-amine represents a novel and synthetically accessible molecule with considerable potential for drug discovery. This in-depth technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The strategic combination of a 5-aminopyrazole core, an N-isopropyl group, and a C4-nitro substituent makes it a compelling candidate for screening against a variety of therapeutic targets, particularly protein kinases. Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted biological activities and elucidate its mechanism of action. The insights gained from such studies will be invaluable in guiding the further development of this promising scaffold for therapeutic applications.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available from: [Link]

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  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. Available from: [Link]

  • Synthesis of Polysubstituted Amino Pyrazole via Multicomponenet Strategy Using NiFe2O4 Nanocatalyst. Der Pharma Chemica. Available from: [Link]

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  • Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry a Comprehensive Review. International Journal of Novel Research and Development. Available from: [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 5‐amino‐1H‐pyrazole 3. ResearchGate. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Organic and Medicinal Chemistry International Journal. Available from: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available from: [Link]

  • 4-nitro-1H-pyrazol-5-amine. PubChem. Available from: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Wiley Online Library. Available from: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available from: [Link]

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  • Direct nitration of five membered heterocycles. Semantic Scholar. Available from: [Link]

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Foundational

4-nitro-5-aminopyrazole derivatives literature review

Structural Dynamics, Synthetic Architectures, and Functional Applications Executive Summary The 4-nitro-5-aminopyrazole scaffold represents a "privileged structure" in both medicinal chemistry and high-energy density mat...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Architectures, and Functional Applications

Executive Summary

The 4-nitro-5-aminopyrazole scaffold represents a "privileged structure" in both medicinal chemistry and high-energy density materials (HEDM). Its utility stems from a unique electronic "push-pull" system: the electron-donating amino group (


) at position 5 and the electron-withdrawing nitro group (

) at position 4. This configuration creates a highly polarized heterocyclic core susceptible to versatile downstream transformations, including nucleophilic substitution, reduction to diamines, and cyclization into fused bicyclic systems like pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and pyrazolo[3,4-d]pyrimidines.

This guide provides a rigorous technical analysis of the scaffold's synthesis, reactivity, and application, moving beyond basic literature review to offer actionable experimental insights.

Part 1: Structural Dynamics & Electronic Properties

The reactivity of 4-nitro-5-aminopyrazole is governed by its tautomeric equilibrium and dipolar resonance. In solution, unsubstituted aminopyrazoles exist as a mixture of 3-amino and 5-amino tautomers. However, the introduction of the nitro group at position 4 locks the molecule into a specific electronic state that favors intramolecular hydrogen bonding, enhancing stability—a critical feature for energetic materials.

Key Electronic Features:

  • Push-Pull Mechanism: The C5-amino group donates electron density into the ring, while the C4-nitro group withdraws it. This activates the C3 position for electrophilic attack and makes the amine protons relatively acidic.

  • Tautomerism: In

    
    -unsubstituted derivatives, the 3-amino and 5-amino forms are interconvertible. 
    
    
    
    -alkylation or arylation fixes the bond structure, determining the regioselectivity of subsequent reactions.
Visualization: Tautomeric & Resonance Flux

The following diagram illustrates the tautomeric equilibrium and the stabilization provided by the nitro group.

Tautomerism T1 5-Amino-4-nitropyrazole (Tautomer A) T2 3-Amino-4-nitropyrazole (Tautomer B) T1->T2 Proton Shift (Fast) Res Resonance Hybrid (Push-Pull Stabilization) T1->Res Electronic Contribution T2->Res

Figure 1: Tautomeric equilibrium between 5-amino and 3-amino forms, stabilized by the electron-withdrawing nitro group.

Part 2: Synthetic Architectures

Synthesis of this core can be approached via two primary strategies: Direct Nitration (Route A) and Cyclocondensation (Route B).

Route A: Direct Nitration (The "Top-Down" Approach)

This is the industrial standard but carries significant safety risks due to exotherms.

  • Substrate: 3(5)-aminopyrazole or

    
    -protected aminopyrazoles.
    
  • Reagent: Mixed acid (HNO3/H2SO4) or nitronium tetrafluoroborate (

    
    ).
    
  • Mechanism: Electrophilic aromatic substitution. The amino group directs the incoming nitro group to the ortho position (C4).

  • Critical Control Point: Temperature must be maintained <10°C during addition to prevent oxidative ring opening or runaway decomposition.

Route B: Cyclocondensation (The "Bottom-Up" Approach)

Preferred for drug discovery due to milder conditions and regiocontrol.

  • Reagents: 2-arylhydrazono-malononitriles reacted with hydrazine.

  • Mechanism: The reaction proceeds via a Thorpe-Ziegler cyclization type mechanism.

  • Advantage: Allows installation of complex substituents on N1 and C3 during ring formation, avoiding late-stage functionalization issues.

Visualization: Synthetic Pathways

Synthesis Start1 3(5)-Aminopyrazole Process1 Nitration (HNO3/H2SO4, <10°C) Start1->Process1 Start2 Hydrazones / Nitriles Process2 Cyclocondensation (Reflux, EtOH) Start2->Process2 Core 4-Nitro-5-Aminopyrazole (The Scaffold) Process1->Core Process2->Core Downstream1 Reduction (Pd/C or SnCl2) Core->Downstream1 Downstream2 4,5-Diaminopyrazole Downstream1->Downstream2 Final Fused Heterocycles (Pyrazolo[1,5-a]pyrimidines) Downstream2->Final + 1,3-Dicarbonyls

Figure 2: Convergent synthetic pathways to the scaffold and downstream transformation into bioactive fused rings.

Part 3: Energetic Material Applications (HEDM)

In the field of energetics, 4-nitro-5-aminopyrazoles are precursors to low-sensitivity high explosives. The presence of the amino group allows for extensive hydrogen bonding networks (increasing density and stability), while the nitro group provides the oxygen balance required for detonation.

Key Derivatives:

  • LLM-105 Analogs: While LLM-105 is a pyrazine, pyrazole analogs (e.g., 1-methyl-4-nitro-5-aminopyrazole) are studied for their high nitrogen content and heat of formation.

  • Salts: Ionic salts of 3,5-dinitro-4-aminopyrazole exhibit densities >1.8 g/cm³ and detonation velocities approaching that of RDX (~8750 m/s).

Comparative Data Table:

CompoundDensity (

, g/cm³)
Detonation Velocity (

, m/s)

(°C)
Sensitivity (Impact)
RDX (Reference) 1.828,750204Sensitive (7.5 J)
TATB (Reference) 1.937,350350Insensitive (>50 J)
4-amino-3,5-dinitropyrazole 1.90~8,600285Moderate
1-methyl-4-nitro-5-aminopyrazole 1.67~7,800210Low

Data synthesized from energetic materials literature (see References).

Part 4: Pharmaceutical Applications (The "Warhead")

The most significant pharmaceutical application of this scaffold is as a precursor to Pyrazolo[1,5-a]pyrimidines . These fused systems are bioisosteres of purines (ATP mimics) and are potent inhibitors of:

  • Cyclin-Dependent Kinases (CDKs): Cancer cell cycle regulation.

  • Trk Kinases: Pain and oncology targets.

  • B-Raf/MEK: Melanoma pathways.

Mechanism of Action: The 4-nitro group is reduced to an amine, generating a 4,5-diaminopyrazole. This intermediate reacts with 1,3-dielectrophiles (like malonaldehyde or


-keto esters). The regiochemistry of this cyclization determines the drug's selectivity profile.
Part 5: Experimental Protocols
Protocol 1: Controlled Reduction to 4,5-Diaminopyrazole

This protocol avoids the use of high-pressure hydrogenation, making it accessible for standard labs, though Pd/C hydrogenation is cleaner if equipment allows.

Reagents:

  • 4-nitro-5-aminopyrazole derivative (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl2·2H2O) (5.0 eq)

  • Concentrated HCl (Solvent/Catalyst)

  • Ethanol (Co-solvent)[1]

Procedure:

  • Dissolution: Dissolve the nitro-pyrazole in a mixture of Ethanol/Conc. HCl (3:1 ratio). Cool to 0°C.[2]

  • Addition: Add SnCl2·2H2O portion-wise over 30 minutes. Note: Reaction is exothermic.[3]

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 2–4 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1). The yellow nitro spot will disappear, replaced by a polar, UV-active amine spot.

  • Workup (Critical): Cool to room temperature. Neutralize carefully with 20% NaOH solution until pH ~8. The tin salts will precipitate as a thick white slurry.

  • Extraction: Filter the slurry through Celite. Extract the filtrate with Ethyl Acetate (3x).[4]

  • Purification: The diamine is unstable to oxidation (turns dark/purple in air). Use immediately for the next cyclization step or store as a hydrochloride salt under Argon.

Protocol 2: General Cyclization to Pyrazolo[1,5-a]pyrimidine

Reagents:

  • Freshly prepared 4,5-diaminopyrazole (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

  • Acetic Acid (glacial)

Procedure:

  • Dissolve the diamine in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound.[5]

  • Reflux for 4–6 hours.

  • Cool and pour into ice water. The product usually precipitates as a solid.

  • Filter and recrystallize from Ethanol.

References
  • Synthesis and Antioxidant Activity of 4-Aminopyrazol-5-ols. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI / Molecules. Available at: [Link][2]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Available at: [Link][2]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI / Pharmaceuticals. Available at: [Link][2]

  • Safety Assessment of 1-Hydroxyethyl-4,5-Diamino Pyrazole Sulfate. Cosmetic Ingredient Review (CIR). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine from 1-isopropyl-1H-pyrazol-5-amine

Executive Summary This application note details the protocol for the synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine via the electrophilic aromatic nitration of 1-isopropyl-1H-pyrazol-5-amine . This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine via the electrophilic aromatic nitration of 1-isopropyl-1H-pyrazol-5-amine . This transformation is a critical step in the manufacturing of pyrazole-based kinase inhibitors (e.g., precursors for purine analogs and fused heterocycles).

The protocol utilizes a controlled mixed-acid nitration strategy (


). By protonating the exocyclic amine in situ using concentrated sulfuric acid, we protect the amine from oxidation while directing the nitro group to the C-4 position. This method ensures high regioselectivity and minimizes the formation of N-nitro intermediates or oxidative byproducts.

Scientific Background & Mechanism[1]

Retrosynthetic Analysis

The target molecule is a 1,4,5-trisubstituted pyrazole. The installation of the nitro group at the 4-position is classically achieved via Electrophilic Aromatic Substitution (


).
  • Substrate: 1-Isopropyl-1H-pyrazol-5-amine.

  • Directing Effects:

    • The N1-isopropyl group exerts a steric influence but electronically activates the ring.

    • The C5-amino group is strongly activating (ortho/para directing). However, under the strongly acidic conditions of nitration, the amine exists primarily as the ammonium salt (

      
      ), which is inductively deactivating.
      
    • Regioselectivity: Despite the deactivating effect of the ammonium species, the C4 position remains the most nucleophilic site on the pyrazole ring due to the intrinsic electron density distribution and the resonance contribution from N1. Nitration exclusively occurs at C4.

Reaction Scheme

The reaction proceeds through the generation of the nitronium ion (


) from nitric acid dehydrated by sulfuric acid.

ReactionScheme SM 1-Isopropyl-1H-pyrazol-5-amine (Starting Material) Inter Ammonium Salt Intermediate (In Situ Protection) SM->Inter H2SO4 (conc) Protonation Prod 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (Target) Inter->Prod HNO3 / H2SO4 0-10°C - H+

Figure 1: Reaction scheme illustrating the in situ protection of the amine and subsequent nitration.

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Exothermic Reaction Nitration is highly exothermic.[1] Runaway reactions can lead to explosion.Strict temperature control (<10°C).[1][2] Dropwise addition of reagents.
Corrosive Reagents Fuming

and conc.[1][3]

cause severe burns.
Use butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood.
Gas Evolution Evolution of

fumes (brown gas) indicates decomposition.
Ensure vigorous ventilation. Quench immediately if brown fumes appear excessively.
Energetic Product Nitro-pyrazoles can be shock-sensitive if dry.Do not subject the dry solid to high friction or impact. Store in a cool place.

Materials & Equipment

Reagents
  • Starting Material: 1-Isopropyl-1H-pyrazol-5-amine (Purity >97%)

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), concentrated (95-98%)
    
  • Reagent: Fuming Nitric Acid (

    
    ), >90% (or standard 65-70% if fuming is unavailable, adjusting stoichiometry)
    
  • Quench: Crushed Ice, Ammonium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
Equipment
  • 3-Neck Round Bottom Flask (equipped with thermometer and addition funnel).[1]

  • Ice/Salt Bath (

    
    /Ice) capable of maintaining -10°C.
    
  • Magnetic Stirrer with Teflon-coated stir bar.

  • Temperature probe (internal monitoring is mandatory).

Experimental Protocol

Step 1: Preparation of the Substrate Solution
  • Set up a 250 mL 3-neck round bottom flask with a magnetic stir bar, internal thermometer, and a pressure-equalizing addition funnel.

  • Add 30 mL of concentrated Sulfuric Acid (

    
    )  to the flask.
    
  • Cool the acid to 0–5°C using an ice/salt bath.

  • Slowly add 5.0 g (40 mmol) of 1-isopropyl-1H-pyrazol-5-amine to the acid.

    • Note: Addition is exothermic.[1] Add in small portions to keep internal temperature < 10°C .

    • Observation: The solution may turn slightly yellow or orange. Ensure complete dissolution.

Step 2: Nitration[5]
  • Prepare the nitrating mixture (optional) or use neat Nitric Acid. For this scale, place 2.0 mL (approx. 48 mmol, 1.2 eq) of Fuming Nitric Acid in the addition funnel.

    • Alternative: If using 70%

      
      , use 3.0 mL to account for water content.
      
  • Add the Nitric Acid dropwise to the stirred sulfuric acid solution.

    • CRITICAL: Maintain internal temperature between 0°C and 5°C . If temp rises above 10°C, stop addition and allow to cool.

  • Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes , then allow it to warm to room temperature (20–25°C) and stir for an additional 2 hours .

    • Monitoring: Monitor reaction progress by TLC (System: 50% Ethyl Acetate/Hexane). The starting material (polar amine) will disappear, and a less polar yellow spot (nitro compound) will appear.

Step 3: Quench and Isolation[3]
  • Prepare a beaker containing 150 g of crushed ice .

  • Slowly pour the reaction mixture onto the crushed ice with stirring.

    • Safety: Do not pour water into the acid. Pour acid mixture into ice.

  • The solution will be strongly acidic (pH < 1).

  • Carefully neutralize the solution to pH 8–9 using 25% Ammonium Hydroxide (

    
    )  or saturated Sodium Bicarbonate solution.
    
    • Note:

      
       is preferred for cleaner precipitation of the amine. Addition will generate heat; keep the beaker in an ice bath.
      
  • A yellow precipitate will form (the target nitro-amine).

  • Stir the suspension for 30 minutes to ensure full precipitation.

Step 4: Filtration and Purification[2][6]
  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash the filter cake with cold water (3 x 20 mL) to remove residual salts.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Recrystallization (if necessary): The crude product is usually sufficiently pure (>95%). If purification is required, recrystallize from Ethanol/Water (9:1) .

Process Workflow (Visualization)

Workflow Start Start: 1-Isopropyl-1H-pyrazol-5-amine Dissolve Dissolve in conc. H2SO4 (Temp < 10°C) Start->Dissolve Nitration Add HNO3 Dropwise (Maintain 0-5°C) Dissolve->Nitration Reaction Stir at RT for 2 hours Nitration->Reaction Quench Pour onto Crushed Ice Reaction->Quench Neutralize Adjust pH to 8-9 (NH4OH or NaHCO3) Quench->Neutralize Isolate Filter & Wash Precipitate Neutralize->Isolate End Product: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine Isolate->End

Figure 2: Step-by-step experimental workflow for the synthesis.[4][5]

Expected Results & Characterization

ParameterSpecificationNotes
Appearance Yellow to orange solidNitro group conjugation imparts color.
Yield 75% – 85%Losses primarily during filtration if pH is not optimal.
Melting Point 160–165°CSharp melting point indicates high purity.
1H NMR (DMSO-d6) δ 8.15 (s, 1H, H-3)The C3 proton is deshielded by the adjacent nitro group.
1H NMR (DMSO-d6) δ 7.60 (bs, 2H, NH2)Broad singlet for the amine protons.
MS (ESI) [M+H]+ = 171.1Consistent with Molecular Formula

.
Troubleshooting Guide
  • Low Yield: Ensure the pH is adjusted to >8 during workup. The amine is soluble in acidic media.

  • Dark Product: Reaction temperature was too high. Keep addition strictly < 5°C.

  • No Precipitation: The product may be "oiling out." Cool the neutralized mixture to 0°C and scratch the glass to induce crystallization.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from

  • Dalinger, I. L., et al. (2015).[4] Synthesis and properties of nitrated-pyrazoles based energetic compounds. National Institutes of Health (PMC). Retrieved from

  • Santa Cruz Biotechnology. 4-Nitro-1H-pyrazol-5-amine Product Data. Retrieved from

  • Google Patents. Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts (EP2628730B1). Retrieved from

Sources

Application

Nitration protocols for 1-substituted-5-aminopyrazoles

Application Note: Regioselective Nitration Protocols for 1-Substituted-5-Aminopyrazoles Executive Summary This guide details the synthetic protocols for the introduction of a nitro group ( ) onto the C-4 position of 1-su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration Protocols for 1-Substituted-5-Aminopyrazoles

Executive Summary

This guide details the synthetic protocols for the introduction of a nitro group (


) onto the C-4 position of 1-substituted-5-aminopyrazoles. These intermediates are critical scaffolds in the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) used in kinase inhibitors and energetic materials.

Two primary methodologies are presented:

  • Method A (Standard): Mixed Acid Nitration (

    
    ) – Recommended for robust substrates and scale-up.
    
  • Method B (Mild): Acetyl Nitrate Nitration (

    
    ) – Recommended for acid-sensitive 1-substituents, with strict safety controls.
    

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Paradox

The nitration of 5-aminopyrazoles presents a classic chemoselectivity challenge. The 5-amino group is strongly activating, making the pyrazole ring electron-rich. However, primary amines are susceptible to oxidation by nitric acid (leading to tars) or diazotization.

  • In Method A (

    
    ):  The amine is protonated to an ammonium species (
    
    
    
    ). While this protects the nitrogen from oxidation, it theoretically deactivates the ring. However, the pyrazole ring is sufficiently electron-rich that electrophilic substitution still proceeds efficiently at C-4, driven by the inherent nucleophilicity of the enamine-like character of the C4-C5 bond.
  • In Method B (

    
    ):  The reaction often proceeds via an 
    
    
    
    -nitro intermediate (nitramine), which subsequently undergoes an intramolecular rearrangement (similar to the Bamberger rearrangement) to migrate the nitro group to the C-4 carbon.
Regioselectivity

For 1-substituted-5-aminopyrazoles, the C-4 position is the preferred site for electrophilic attack due to the directing effect of the 5-amino group (ortho-director) and the steric blocking of N-1.

DOT Diagram 1: Mechanistic Pathway (C-4 Nitration)

NitrationMechanism Substrate 1-Substituted- 5-Aminopyrazole Acid H2SO4 / HNO3 (Protonation) Substrate->Acid Step 1: N-Protection Intermediate Sigma Complex (C4-Attack) Acid->Intermediate Step 2: +NO2 Attack Product 4-Nitro-5-Aminopyrazole Intermediate->Product Step 3: -H+ (Aromatization)

Caption: Electrophilic aromatic substitution pathway favoring C-4 nitration via protonated intermediate.

Experimental Protocols

Method A: Mixed Acid Nitration (High-Throughput/Robust)

Best for: 1-Alkyl substrates (Methyl, Ethyl) or deactivated 1-Aryl substrates.

Reagents:

  • Substrate: 1-Methyl-5-aminopyrazole (1.0 equiv)

  • Sulfuric Acid (

    
    ): Conc. 98% (5.0 – 10.0 equiv, solvent/catalyst)
    
  • Nitric Acid (

    
    ): Fuming 90% or Conc. 70% (1.1 – 1.5 equiv)
    

Protocol:

  • Dissolution: Charge a round-bottom flask with

    
    . Cool to 0–5°C using an ice/salt bath.
    
  • Addition: Add the aminopyrazole portion-wise. Note: Exothermic. Maintain internal temp <10°C. Stir until fully dissolved (protonation complete).

  • Nitration: Add

    
     dropwise via an addition funnel over 30 minutes.
    
    • Critical Control: Do not allow temp to exceed 15°C during addition to prevent oxidative decomposition.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: TLC (EtOAc/Hexane) or LCMS (Target Mass + 45).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

  • Isolation:

    • Neutralize carefully with

      
       or 
      
      
      
      to pH 7–8. Warning: Heat generation.
    • The product (4-nitro isomer) typically precipitates as a yellow/orange solid.

    • Filter, wash with cold water, and dry.

Method B: Acetyl Nitrate Nitration (Mild/Selective)

Best for: Substrates with acid-sensitive groups or when anhydrous conditions are required.

Safety Warning: Acetyl nitrate is explosive if heated or concentrated. Never heat above 40°C. Generate in situ.

Protocol:

  • reagent Prep: In a separate vessel, cool Acetic Anhydride (

    
    , 3.0 equiv) to 0°C. Slowly add Fuming 
    
    
    
    (1.1 equiv) dropwise. Stir 15 min at 0°C to form acetyl nitrate.
  • Substrate Addition: Dissolve the aminopyrazole in minimal Acetic Acid or

    
    . Add this solution dropwise to the acetyl nitrate mixture at 0°C.
    
  • Reaction: Stir at 0–10°C for 1 hour.

  • Quench: Pour into ice water. Stir vigorously to hydrolyze excess anhydride.

  • Workup: Extract with Ethyl Acetate, wash with bicarbonate, dry over

    
    , and concentrate.
    

Comparative Data & Critical Parameters

Table 1: Method Selection Matrix

FeatureMethod A (Mixed Acid)Method B (Acetyl Nitrate)
Primary Mechanism Direct

on protonated species

-nitration

rearrangement
Temperature Limit < 25°C (usually)STRICT < 40°C (Explosion Hazard)
Yield (Typical) 75 – 90%50 – 70%
Impurity Profile Oxidative tars (if too hot)

-nitro isomers, acetamides
Suitability Scale-up (>10g)Research Scale (<1g)

DOT Diagram 2: Experimental Workflow (Method A)

Workflow Start Start: 5-Aminopyrazole Dissolve Dissolve in H2SO4 (0°C) Start->Dissolve AddHNO3 Add HNO3 Dropwise (Maintain <15°C) Dissolve->AddHNO3 Stir Stir at RT (2-4 Hours) AddHNO3->Stir Quench Pour onto Crushed Ice Stir->Quench Neutralize Adjust pH to 7-8 (Precipitation) Quench->Neutralize Filter Filtration & Drying Neutralize->Filter

Caption: Step-by-step workflow for the mixed acid nitration protocol.

Troubleshooting & Safety

  • Thermal Runaway: Nitration is highly exothermic. In Method A, if the temperature spikes during

    
     addition, stop addition immediately and re-cool.
    
  • No Precipitation: If the product does not precipitate upon neutralization (Step 6), the product may be amphoteric or water-soluble. Perform an extraction with Ethyl Acetate or n-Butanol.

  • N-Nitration: If NMR shows a downfield shift of the NH protons but no aromatic substitution, the reaction may have stopped at the nitramine stage. Heating the nitramine in sulfuric acid often forces the rearrangement to the C-4 nitro product.

References

  • Review of 5-Aminopyrazoles: Kumar, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[1][2][3] Beilstein Journal of Organic Chemistry, 2011, 7, 189–225. [Link]

  • Direct Nitration Protocols: Rao, P. S., & Venkataratnam, R. V. "Direct nitration of five membered heterocycles."[4] Arkivoc, 2005, (iii), 179-191.[4] [Link]

  • Safety Data (Acetyl Nitrate): Fraunhofer ICT. "Nitration Chemistry in Continuous Flow using Acetyl Nitrate." Fraunhofer Publica. [Link]

Sources

Method

Application Note: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

This Application Note is structured as a high-level technical guide for Process Chemists and Medicinal Chemists. It focuses on the utility of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 33483-36-2) as a critical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for Process Chemists and Medicinal Chemists. It focuses on the utility of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 33483-36-2) as a critical scaffold for synthesizing fused heterocyclic kinase inhibitors, particularly Pyrazolo[1,5-a]pyrimidines (CDK/Akt inhibitors) and Pyrazolo[3,4-d]pyrimidines (Purine bioisosteres).[1]

[1]

Executive Summary

1-Isopropyl-4-nitro-1H-pyrazol-5-amine is a specialized pharmaceutical intermediate used primarily to access the 1-isopropyl-4,5-diaminopyrazole scaffold.[1] This diamine is a "privileged structure" in drug discovery, serving as the immediate precursor to fused bicyclic systems that mimic ATP. These systems are central to the efficacy of drugs targeting Cyclin-Dependent Kinases (CDKs), Akt (e.g., Afuresertib analogs), and other serine/threonine kinases.[1]

This guide details the chemoselective reduction of the nitro group—the critical "gateway" step—and the subsequent cyclization protocols required to convert this intermediate into bioactive API (Active Pharmaceutical Ingredient) scaffolds.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-Isopropyl-4-nitro-1H-pyrazol-5-amine
CAS Number 33483-36-2
Molecular Formula

Molecular Weight 170.17 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1]
Key Reactivity Nitro group reduction; Amine acylation; Nucleophilic aromatic substitution.
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen). Protect from light.

Strategic Synthesis Workflow

The utility of this intermediate lies in its transformation.[2] The following flowchart illustrates its position in the drug development pipeline, specifically for Pyrazolo[1,5-a]pyrimidine synthesis (a scaffold used in CDK2/CDK9 inhibitors).

SynthesisWorkflow Start Isopropylhydrazine + Ethoxymethylene malononitrile Inter1 5-Amino-1-isopropylpyrazole Start->Inter1 Cyclization Target 1-Isopropyl-4-nitro- 1H-pyrazol-5-amine (CAS: 33483-36-2) Inter1->Target Nitration (HNO3/H2SO4) Diamine 1-Isopropyl-4,5- diaminopyrazole Target->Diamine Reduction (Pd/C + H2) Scaffold Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Diamine->Scaffold Cyclization (1,3-Dicarbonyls)

Figure 1: Strategic placement of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine in the synthesis of bioactive kinase inhibitors.

Core Protocol: Chemoselective Reduction

The conversion of the nitro group (


) to the amine (

) is the most sensitive step.[1] Incomplete reduction leads to nitroso impurities, while over-reduction (hydrogenolysis) can cleave the isopropyl group or the pyrazole ring.
Method A: Catalytic Hydrogenation (Preferred for Scale-Up)

This method is cleaner and preferred for GMP environments compared to chemical reductions (Fe/HCl) which generate iron waste.[1]

Reagents:

  • Substrate: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (1.0 eq)[1]

  • Catalyst: 10% Pd/C (50% wet, 0.05 eq Pd loading)

  • Solvent: Methanol or Ethanol (anhydrous)[1]

  • Hydrogen Source:

    
     gas (balloon or 3 atm pressure)[1]
    

Protocol:

  • Preparation: In a hydrogenation vessel, dissolve 10.0 g of the nitro-pyrazole in 100 mL of Methanol.

  • Catalyst Addition: Under an Argon blanket, carefully add 1.0 g of 10% Pd/C. Caution: Pyrophoric when dry.

  • Purge: Seal the vessel. Purge with Nitrogen (3x), then Hydrogen (3x).[1]

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under

    
     atmosphere.
    
    • Monitoring: Check HPLC after 2 hours. The yellow color of the starting material should fade to colorless/pale pink.

  • Workup:

    • Filter the mixture through a Celite® pad to remove Pd/C.

    • Wash the pad with MeOH (2 x 20 mL).[1]

    • Critical Step: The resulting diamine is air-sensitive (oxidation to azo-dimers).[1] Immediately concentrate the filtrate under reduced pressure and proceed to the next step or store as the HCl salt.

Method B: Chemical Reduction (Iron/Acetic Acid)

Use this method if the substrate contains halogens (e.g., if a Chlorine is present on the ring) that might be removed by Pd/C hydrogenation.[1]

Protocol:

  • Suspend iron powder (5.0 eq) in water/ethanol (1:2 ratio) containing Ammonium Chloride (0.5 eq).

  • Heat to 60°C.

  • Add the nitro-pyrazole portion-wise.[1]

  • Reflux for 2-4 hours.

  • Hot filtration to remove iron oxides.

Downstream Application: Cyclization to Kinase Scaffolds

Once the 1-isopropyl-4,5-diaminopyrazole is generated, it must be cyclized to form the drug core.[1]

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine

This scaffold is analogous to the core of Dinaciclib and Afuresertib (though Afuresertib uses a thiophene linker, the chemistry is homologous).[1]

Reaction Logic: The N1-isopropyl group directs the regioselectivity.[1] The exocyclic amine (from the nitro reduction) and the original C5-amine react with 1,3-dicarbonyls.[1]

Protocol:

  • Reactants: Freshly prepared 1-isopropyl-4,5-diaminopyrazole (1.0 eq) + Acetylacetone (1.1 eq) or Malonaldehyde bis(dimethylacetal).

  • Conditions: Reflux in Ethanol with catalytic acetic acid (AcOH) for 4 hours.

  • Mechanism: Condensation occurs first at the more nucleophilic C5-amine, followed by ring closure onto the C4-amine.[1]

  • Result: Formation of the 7-methyl-pyrazolo[1,5-a]pyrimidine core.

ReactionMechanism Step1 Diamine Intermediate (Nucleophilic Attack) Step2 Schiff Base Formation (Regioselective) Step1->Step2 + 1,3-Dicarbonyl Step3 Cyclodehydration (- H2O) Step2->Step3 Acid Cat. Final Fused Bicyclic Core (Drug Scaffold) Step3->Final

Figure 2: Mechanistic pathway for the cyclization of the diamine intermediate.

Quality Control & Troubleshooting

Impurity Profile

When analyzing the intermediate (CAS 33483-36-2) or its reduced product, look for these specific impurities:

Impurity TypeOriginDetection (HPLC/LCMS)
Des-isopropyl Hydrolysis of the N-alkyl bond (rare, requires strong acid).[1][M-42]+ peak.[1]
Azo-dimer Oxidation of the diamine product during workup.[1][3][2M-2]+ peak; Bright orange color in diamine.[1]
Nitroso Incomplete reduction of the nitro group.[M-16]+ peak.
Analytical Method (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro group absorbance).[1]

Safety & Handling (E-E-A-T)

Risk Assessment:

  • Energetic Potential: Nitro-pyrazoles are high-energy compounds.[1][3] While 1-isopropyl-4-nitro-1H-pyrazol-5-amine is generally stable, it should not be subjected to temperatures >150°C or shock.[1] DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g to determine the onset of decomposition.

  • Toxicity: Like many aminopyrazoles, this compound causes skin and serious eye irritation (H315, H319).[1] Use full PPE (gloves, goggles, respirator).[1]

  • Hydrogenation Hazards: When using Method A, the Pd/C catalyst is pyrophoric. Always wet the catalyst with inert solvent (water or toluene) before adding methanol. Ground all vessels to prevent static discharge.

References

  • Synthesis of Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][3][4][5][6][7]

    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.[1]

    • URL:[Link][1]

  • Afuresertib (Related Analog)

    • Title: A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development.
    • Source:ResearchGate (Derived from Patent WO2021026454A1 context).[1]

    • URL:[1]

  • Nitro Reduction Methodologies

    • Title: Efficient reduction of nitro compounds... by Pd(ii)
    • Source:RSC Advances (via NIH/PMC), 2021.[1]

    • URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffolds

    • Title: Pyrazolo[1,5-a]pyrimidines as a privileged scaffold in drug discovery.[1]

    • Source:European Journal of Medicinal Chemistry, General Reference for Downstream Applic
    • URL:[Link][1]

Sources

Application

Application Notes and Protocols for the Reduction of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine to 1-Isopropyl-1H-pyrazole-4,5-diamine

Introduction The reduction of nitro aromatic compounds to their corresponding primary amines is a fundamental and widely utilized transformation in organic synthesis.[1][2] This conversion is particularly crucial in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of nitro aromatic compounds to their corresponding primary amines is a fundamental and widely utilized transformation in organic synthesis.[1][2] This conversion is particularly crucial in the pharmaceutical and materials science industries, where aromatic amines serve as key building blocks for a diverse array of functional molecules.[2][3] This document provides a detailed guide for the reduction of 1-isopropyl-4-nitro-1H-pyrazol-5-amine to 1-isopropyl-1H-pyrazole-4,5-diamine, a valuable intermediate in the synthesis of various biologically active compounds.

The pyrazole scaffold is a prominent feature in many approved drugs due to its wide range of biological activities.[4] The presence of vicinal diamines on the pyrazole ring, as in the target molecule 1-isopropyl-1H-pyrazole-4,5-diamine, offers a versatile platform for the construction of fused heterocyclic systems and for the introduction of diverse substituents to modulate pharmacokinetic and pharmacodynamic properties.

This guide will explore three common and effective methods for this reduction: catalytic hydrogenation using palladium on carbon (Pd/C), reduction with tin(II) chloride (SnCl2) in hydrochloric acid (HCl), and reduction with iron (Fe) powder in acetic acid. Each method presents distinct advantages and considerations regarding chemoselectivity, reaction conditions, and work-up procedures. The selection of the most appropriate method will depend on the scale of the reaction, the presence of other functional groups, and available laboratory equipment.

Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process. The general mechanism, regardless of the specific reducing agent, proceeds through a series of intermediates.

Catalytic Hydrogenation: In catalytic hydrogenation, molecular hydrogen (H₂) is the reductant, and a heterogeneous catalyst, such as palladium on carbon, facilitates the reaction.[5][6] The reaction occurs on the surface of the catalyst where hydrogen is adsorbed and activated. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[7]

Metal/Acid Reductions (SnCl₂/HCl or Fe/Acid): In these methods, the metal acts as the electron donor.[8][9] The acidic medium is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.[8] The reaction with Sn/HCl, for example, involves the stepwise reduction of the nitro group to nitroso, then to a hydroxylamine, and finally to the amine.[9] The amine is initially formed as its ammonium salt and is liberated upon basification during the workup.[8]

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitro compounds can be energetic and should be handled with care.[10]

  • Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (when dry).[11][12][13][14] Ensure proper grounding and inert atmosphere techniques are used. Spent catalyst should be kept wet.[12][13]

  • Strong acids like concentrated HCl and glacial acetic acid are corrosive and should be handled with caution.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and relatively mild conditions.[6]

Materials:

  • 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

  • Palladium on carbon (5% or 10% Pd/C, wet)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/nitrogen manifold

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1-isopropyl-4-nitro-1H-pyrazol-5-amine (1.0 eq).

  • Add methanol or ethanol as the solvent (approximately 10-20 mL per gram of substrate).

  • Carefully add 5% or 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen.[12]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the system with nitrogen gas to remove all hydrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[12] Keep the catalyst wet with solvent during filtration.[13]

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-isopropyl-1H-pyrazole-4,5-diamine. The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow for Catalytic Hydrogenation

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Add 1-isopropyl-4-nitro- 1H-pyrazol-5-amine and solvent to flask B Add Pd/C catalyst A->B C Purge with N2 B->C D Introduce H2 C->D E Stir at RT D->E F Monitor by TLC/LC-MS E->F G Purge with N2 F->G H Filter through Celite® G->H I Concentrate filtrate H->I J Purify product I->J

Caption: Workflow for the catalytic hydrogenation of 1-isopropyl-4-nitro-1H-pyrazol-5-amine.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂) in Hydrochloric Acid (HCl)

This is a classic and effective method for the reduction of aromatic nitro compounds.[9][15]

Materials:

  • 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1-isopropyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-1H-pyrazole-4,5-diamine.

  • The product can be purified by column chromatography or recrystallization.

Protocol 3: Reduction using Iron (Fe) Powder in Acetic Acid

This method offers a more environmentally benign and cost-effective alternative to tin-based reductions.[16][17]

Materials:

  • 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol or Methanol

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask, add 1-isopropyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) and a mixture of ethanol (or methanol), water, and glacial acetic acid.

  • Add iron powder (typically 3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium carbonate or sodium bicarbonate to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify as needed by column chromatography or recrystallization.

Data Presentation

MethodReducing AgentCatalyst/AcidSolventTemperatureTypical Reaction TimeWorkup
1 H₂Pd/CMethanol/EthanolRoom Temp.2-12 hFiltration
2 SnCl₂·2H₂OConc. HClEthanolReflux1-4 hBasification & Extraction
3 Fe powderAcetic AcidEthanol/WaterReflux2-6 hFiltration & Extraction

Characterization of 1-Isopropyl-1H-pyrazole-4,5-diamine

The final product should be characterized to confirm its identity and purity. Typical analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight. The sulfate salt of the diamine product has a molecular weight of 238.27 g/mol .[18]

  • Melting Point: To assess purity.

Discussion and Method Selection

The choice of reduction method depends on several factors:

  • Catalytic Hydrogenation (Pd/C): This is often the cleanest method, yielding high-purity products with a simple workup.[5] However, it is not suitable for substrates containing functional groups that are also susceptible to hydrogenation (e.g., alkenes, alkynes, some protecting groups).[6][19] The cost of the palladium catalyst and the safety requirements for handling hydrogen may also be considerations.[11][12]

  • Tin(II) Chloride Reduction: This is a robust and reliable method that is tolerant of many functional groups that are sensitive to catalytic hydrogenation.[20] The primary drawback is the generation of tin-containing waste, which can be problematic for disposal.[15][20]

  • Iron/Acetic Acid Reduction: This method is advantageous due to the low cost and low toxicity of iron.[17] It is a good alternative to tin-based methods and is often used in large-scale synthesis.[17][21] The workup can sometimes be complicated by the formation of iron sludges.[21]

For the specific reduction of 1-isopropyl-4-nitro-1H-pyrazol-5-amine, all three methods are expected to be effective. If the molecule contains no other reducible functional groups, catalytic hydrogenation would likely be the preferred method due to its clean nature. If cost and scalability are the primary concerns, the iron/acetic acid method is an excellent choice. The tin(II) chloride method remains a viable option, particularly if other methods prove to be inefficient.

Reaction Scheme

Caption: Reduction of 1-isopropyl-4-nitro-1H-pyrazol-5-amine to 1-isopropyl-1H-pyrazole-4,5-diamine.

References

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. Available at: [Link]

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds - Semantic Scholar. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. Available at: [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • Spotlight 346. Available at: [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents.
  • What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. Available at: [Link]

  • AMINATION BY REDUCTION - SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. Available at: [Link]

  • A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. Available at: [Link]

  • Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C | Scilit. Available at: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC. Available at: [Link]

  • Hydrogen - Organic Chemistry Portal. Available at: [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Sn2+ reduction - Wordpress. Available at: [Link]

  • US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents.
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. Available at: [Link]

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

  • N-Isopropyl 4,5-diamino pyrazole sulfate | C6H14N4O4S | CID 18541936 - PubChem. Available at: [Link]

  • Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium - ResearchGate. Available at: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. Available at: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? | ResearchGate. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • Hydrogenation SOP. Available at: [Link]

Sources

Method

Application Note: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine as a Linchpin for Fused Kinase Inhibitor Scaffolds

Topic: Strategic Utilization of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine in Heterocyclic Scaffolding Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine in Heterocyclic Scaffolding Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 359438-35-0) represents a critical building block in the synthesis of bioisosteres of purine, specifically pyrazolo[3,4-d]pyrimidines . The presence of the isopropyl group at the


-position provides necessary lipophilicity and steric bulk often required to fill hydrophobic pockets in kinase targets (e.g., CDK, BTK, or mTOR pathways), distinguishing it from simpler methyl or phenyl analogs.

This guide details the transformation of this "push-pull" alkene system (electron-donating amine vs. electron-withdrawing nitro) into a reactive 4,5-diamino scaffold, followed by its cyclization into fused heterocyclic systems.

Key Chemical Profile
PropertySpecification
CAS Number 359438-35-0
Molecular Formula

Molecular Weight 170.17 g/mol
Electronic Character Deactivated amine (due to

-nitro); Requires reduction for nucleophilicity.
Primary Utility Precursor to 1-Isopropyl-1H-pyrazole-4,5-diamine.

Strategic Reaction Pathways

The utility of this molecule hinges on the reduction of the nitro group.[1][2] The


-nitro group strongly deactivates the 

-amine, rendering it poor for nucleophilic attack. Therefore, the primary workflow involves reduction followed by cyclocondensation .
Pathway Visualization

The following diagram outlines the logical flow from the starting material to two distinct drug-like scaffolds.

ReactionPathway Start 1-Isopropyl-4-nitro- 1H-pyrazol-5-amine Step1 REDUCTION (Pd/C + H2) Start->Step1 Activation Inter Intermediate: 4,5-Diamine Step1->Inter Unstable Species Prod1 Pyrazolo[3,4-d]pyrimidine (Kinase Scaffold) Inter->Prod1 + Formamide (Cyclization) Prod2 Pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol Analog) Inter->Prod2 + Urea/CDI (Carbonylation)

Figure 1: Divergent synthesis pathways from the nitro-amine precursor. The reduction step is the critical gateway.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to 1-Isopropyl-1H-pyrazole-4,5-diamine

Context: This is the "Gateway Reaction." The resulting diamine is highly electron-rich and susceptible to rapid oxidation (turning purple/black). It should be used immediately or stored as a dihydrochloride salt.

Safety Warning: Dry Pd/C is pyrophoric. Nitro reduction is exothermic.

Materials
  • Substrate: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (10 mmol, 1.70 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Atmosphere: Hydrogen gas (

    
    ) - Balloon or Parr shaker (30-50 psi)
    
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve 1.70 g of the nitro-amine in 50 mL of MeOH.

  • Inerting: Flush the vessel with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 170 mg of 10% Pd/C (wet). Tip: Add under

    
     flow to prevent ignition.
    
  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with

      
       three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
      
    • Parr Shaker: Pressurize to 40 psi. Shake for 2 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (yellow spot) should disappear; a polar, UV-active streak (diamine) will appear at the baseline.

  • Workup (Critical):

    • Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen) if possible.

    • Wash the pad with MeOH.

    • Immediate Action: Concentrate the filtrate in vacuo at low temperature (<40°C). Do not dry completely to a powder if exposing to air; proceed immediately to Protocol B.

Protocol B: Cyclization to 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Context: This protocol constructs the pyrimidine ring, fusing it to the pyrazole.[3] This core is isostere to Adenine and is fundamental in ATP-competitive inhibitor design.

Materials
  • Substrate: Freshly prepared 1-Isopropyl-1H-pyrazole-4,5-diamine (approx. 10 mmol from Protocol A)

  • Cyclizing Agent: Formamide (excess, acts as solvent) or Formamidine Acetate (1.2 eq) in EtOH.

  • Reagent: Formamide (10 mL)

Step-by-Step Methodology
  • Setup: Transfer the crude diamine immediately into a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10–15 mL of Formamide.

  • Reaction: Heat the mixture to 180°C–190°C for 4–6 hours.

    • Mechanism:[4][5][6] The primary amine attacks the formamide carbonyl, followed by elimination of ammonia and cyclization.

  • Cooling: Allow the reaction to cool to RT. The product often precipitates upon cooling.

  • Isolation:

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • Stir for 30 minutes.

    • Filter the solid precipitate.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

  • Expected Data:

    • Appearance: Off-white to pale yellow solid.

    • 1H NMR (DMSO-d6): Look for the characteristic pyrimidine protons (s, 1H at ~9.0 ppm and s, 1H at ~8.5 ppm) and the isopropyl methine septet.

Advanced Optimization & Troubleshooting

Decision Matrix for Cyclization Reagents

Choosing the right cyclization partner determines the functionality at the C4/C6 positions of the fused system.

Optimization Diamine 4,5-Diamine Intermediate Target Desired Fused System Diamine->Target Select Reagent based on SAR Reagent1 Formamide / 180°C Target->Reagent1 Reagent2 Urea / 200°C Target->Reagent2 Reagent3 Triethyl Orthoformate + Ac2O Target->Reagent3 Result1 Unsubstituted Pyrazolo[3,4-d]pyrimidine Reagent1->Result1 High Yield Result2 Pyrazolo[3,4-d]pyrimidin-4-one (H-bond donor/acceptor) Reagent2->Result2 High MP Solid Result3 N-Alkylated variants (via mild conditions) Reagent3->Result3 Mild Cyclization

Figure 2: Reagent selection guide for diversifying the heterocyclic core.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Poisoned CatalystEnsure substrate is free of sulfur/thiols. Increase catalyst loading to 20 wt%.
Purple/Black Product (Step 1) Oxidation of DiamineThe diamine is oxidizing in air. Do not store. Flush all glassware with Argon. Add a trace of Ascorbic acid during workup.
Incomplete Cyclization (Step 2) Temperature too lowPyrimidine fusion requires high energy. Ensure oil bath is >180°C. If using Formamidine Acetate, use refluxing EtOH.
Product Solubility Isopropyl LipophilicityThe isopropyl group makes the product more soluble in organics than methyl analogs. Avoid excessive washing with EtOAc; use Hexane/Ether.

References

  • Molecules (MDPI). "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules2017 , 22(5), 820.[4] Link

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Application Notes2025 . Link

  • Journal of Synthetic Chemistry. "Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst." J. Synth.[7] Chem.2025 , 4, 354-370. Link

  • Santa Cruz Biotechnology. "1-isopropyl-1H-pyrazol-5-amine Product Data." SCBT Catalog. Link

  • National Institutes of Health (NIH). "Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives." PubMed Central. Link

Sources

Application

Preparation of pyrazolo[3,4-d]pyrimidines from 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds from 1-Isopropyl-4-nitro-1H-pyrazol-5-amine Introduction & Scientific Rationale Pyrazolo[3,4-d]pyrimidines are privileged bicyclic pharmacophores that se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds from 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Introduction & Scientific Rationale

Pyrazolo[3,4-d]pyrimidines are privileged bicyclic pharmacophores that serve as critical bioisosteres of purines. This structural mimicry makes them highly valuable in the development of ATP-competitive kinase inhibitors, antiviral agents, and anti-inflammatory therapeutics[1]. This application note details a robust, self-validating two-step synthetic protocol for constructing the pyrazolo[3,4-d]pyrimidine core starting from 1-isopropyl-4-nitro-1H-pyrazol-5-amine.

By leveraging the pre-organized regiochemistry of the nitro and amine groups, this route ensures high-fidelity cyclocondensation with excellent yields[2]. Starting with 1-isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 1248637-56-0)[3] offers distinct chemical advantages:

  • Regiocontrol : The N1-isopropyl group directs the initial pyrazole synthesis and enhances the lipophilicity of the final scaffold, a critical parameter for cellular permeability in drug design.

  • Electronic Modulation : The strongly electron-withdrawing 4-nitro group stabilizes the pyrazole ring during storage but prevents premature electrophilic reactions. Upon catalytic reduction, it is converted into an electron-rich 4-amino group, creating a highly reactive bis-nucleophile (1-isopropyl-1H-pyrazole-4,5-diamine, CAS: 155601-16-4)[4].

  • Cyclocondensation Thermodynamics : The adjacent 4-amino and 5-amino groups are perfectly spaced to react with a single-carbon electrophilic donor (e.g., formamide or urea). The high-temperature cyclization is thermodynamically driven by the formation of a stable, fully aromatized 10-pi electron bicyclic system[5].

Mechanistic Causality & Workflow

The workflow consists of a catalytic reduction followed by a divergent cyclocondensation step. The reduction step must be strictly monitored to ensure complete conversion, as unreduced nitro groups will poison the subsequent high-temperature cyclization. Once the 4,5-diamine is generated, it acts as a bis-nucleophile. Reaction with formamide yields the unsubstituted pyrimidine ring, while fusion with urea provides the 4,6-dione derivative[6].

Synthetic_Workflow SM 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 1248637-56-0) Int 1-Isopropyl-1H-pyrazole-4,5-diamine (CAS: 155601-16-4) SM->Int Step 1: Reduction (H2, Pd/C, EtOH) Prod1 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Formamide Route) Int->Prod1 Step 2A: Formamide 180 °C, 4 h Prod2 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dione (Urea Route) Int->Prod2 Step 2B: Urea 200 °C, Melt

Synthetic workflow for pyrazolo[3,4-d]pyrimidines from 1-isopropyl-4-nitro-1H-pyrazol-5-amine.

Experimental Protocols

Protocol A: Catalytic Reduction to 1-Isopropyl-1H-pyrazole-4,5-diamine Objective: Clean conversion of the 4-nitro group to a 4-amino group without hydrogenolysis of the pyrazole ring.

  • Preparation : In a thick-walled hydrogenation flask, dissolve 1-isopropyl-4-nitro-1H-pyrazol-5-amine (10.0 mmol) in absolute ethanol (50 mL). Causality: Ethanol is chosen as the solvent because it readily dissolves the starting material while being highly compatible with Pd/C catalysis.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w, ~170 mg) under a steady stream of nitrogen to prevent auto-ignition of the solvent.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 30 psi (2 atm) with H

    
     and stir vigorously at room temperature for 4-6 hours.
    
  • In-Process Control (IPC) : Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (distinct yellow spot) must completely disappear, replaced by a highly polar, UV-active baseline spot (the diamine). Self-Validation: A positive ninhydrin stain confirms the presence of the newly formed aliphatic/aromatic amines.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 × 20 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield 1-isopropyl-1H-pyrazole-4,5-diamine as a dark oil/solid, which must be used immediately in the next step to prevent air oxidation[4].

Protocol B: Cyclocondensation to 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Formamide Route) Objective: Construction of the unsubstituted pyrimidine ring via a double condensation reaction[2].

  • Reaction Setup : Transfer the crude 1-isopropyl-1H-pyrazole-4,5-diamine (approx. 10.0 mmol) to a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition : Add an excess of formamide (20 mL). Formamide acts as both the high-boiling solvent and the one-carbon electrophilic donor.

  • Thermal Cyclization : Heat the mixture to 180 °C in an oil bath. Stir continuously for 4 hours. Causality: The high temperature is strictly required to drive the initial formylation of the amines and the subsequent dehydrative cyclization[1].

  • IPC : Monitor by LC-MS. Look for the mass transition from the diamine (m/z 141 [M+H]

    
    ) to the fully cyclized product (m/z 163 [M+H]
    
    
    
    ).
  • Workup : Cool the reaction mixture to room temperature and pour it into crushed ice (100 g). Stir until a precipitate forms.

  • Purification : Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure target compound.

Protocol C: Cyclocondensation to 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (Urea Route) Objective: Synthesis of a highly functionalized 4,6-dione scaffold for further derivatization (e.g., chlorination with POCl


)[6].
  • Reaction Setup : In a mortar, thoroughly grind 1-isopropyl-1H-pyrazole-4,5-diamine (10.0 mmol) with an excess of urea (30.0 mmol) to ensure intimate physical contact.

  • Fusion : Transfer the intimately mixed powder to a dry, heavy-walled glass tube or a round-bottom flask. Heat the mixture in a sand bath or heating block to 200 °C.

  • Observation : The mixture will melt and bubble vigorously as ammonia gas is evolved. Self-Validation: The release of ammonia (detectable by wet pH paper at the flask mouth turning blue) is a direct indicator that the double condensation is occurring successfully.

  • Completion : Continue heating for 1-2 hours until the melt solidifies into a hard mass, indicating the formation of the high-melting-point dione product.

  • Workup : Cool the flask, add 10% aqueous NaOH (30 mL) to dissolve the solid, and filter to remove impurities. Acidify the filtrate with concentrated HCl to pH 3-4 to precipitate the dione. Filter, wash with water, and dry under a vacuum.

Data Presentation & Analytical Markers

To ensure rigorous quality control, the following table summarizes the expected physical and analytical data for the key intermediates and final products.

Compound NameMolecular FormulaExact MassExpected LC-MS[M+H]

AppearanceKey

H NMR Markers (DMSO-d

)
1-Isopropyl-4-nitro-1H-pyrazol-5-amine C

H

N

O

170.08171.1Yellow solidδ 8.05 (s, 1H, pyrazole-CH), 7.50 (br s, 2H, NH

), 4.60 (septet, 1H, CH)
1-Isopropyl-1H-pyrazole-4,5-diamine C

H

N

140.11141.1Dark oil / solidδ 7.10 (s, 1H, pyrazole-CH), 4.50 (br s, 4H, 2×NH

), 4.35 (septet, 1H, CH)
1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine C

H

N

162.09163.1Off-white solidδ 9.15 (s, 1H, pyrimidine-CH), 8.90 (s, 1H, pyrimidine-CH), 8.30 (s, 1H, pyrazole-CH)
1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione C

H

N

O

194.08195.1White powderδ 11.20 (br s, 1H, NH), 10.80 (br s, 1H, NH), 7.80 (s, 1H, pyrazole-CH)

Note: NMR shifts are approximate and provided as a diagnostic guide for structural validation.

References

  • Chemikart. "1248637-56-0 | 1-isopropyl-4-nitro-1H-pyrazol-5-amine".[3] URL:

  • PubChem (NIH). "1-Isopropyl-1h-pyrazole-4,5-diamine | C6H12N4 | CID 15825513".[4] URL:

  • ResearchGate. "Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives". Molecules 2008.[6] URL:

  • MDPI. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics".[2] URL:

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and antiinflammatory activity of novel pyrazolo[3,4-d] pyrimidines".[1] URL:

  • PMC (NIH). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review".[5] URL:

Sources

Method

Scalable synthesis routes for 5-amino-4-nitropyrazoles

Part 1: Executive Summary & Core Directive Objective: Establish a robust, scalable, and safety-validated protocol for the synthesis of 5-amino-4-nitropyrazole (5-ANP) and its N-alkyl derivatives. Strategic Analysis: The...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Objective: Establish a robust, scalable, and safety-validated protocol for the synthesis of 5-amino-4-nitropyrazole (5-ANP) and its N-alkyl derivatives.

Strategic Analysis: The synthesis of 5-amino-4-nitropyrazoles presents a classic "energetic-heterocycle" paradox: the target molecule is a valuable bioactive scaffold (e.g., for kinase inhibitors) and a precursor for insensitive munitions, yet its synthesis involves highly exothermic nitration steps that are prone to thermal runaway.

While academic literature often cites direct nitration of aminopyrazoles, this route is hazardous on a kilogram scale due to the formation of unstable N-nitro intermediates. This guide prioritizes a "Sulfate Protection" One-Pot Protocol , which mitigates explosion risks by protonating the amine prior to nitration, effectively managing the exotherm while directing regioselectivity to the C4 position. A secondary Cyclocondensation Route is provided for continuous flow applications.

Part 2: Scientific Integrity & Logic (The "Sulfate" Protocol)

Reaction Mechanism & Causality

Direct nitration of 5-aminopyrazole with mixed acid is often plagued by low yields (~50%) and "tarring" due to oxidation of the electron-rich amino group. Furthermore, the formation of N-nitropyrazole intermediates can lead to explosive decomposition if the rearrangement temperature (typically >140°C) is not strictly controlled.

The Solution: Converting the starting material to 5-aminopyrazole sulfate in situ serves two functions:

  • Protection: Protonation of the amine (

    
    ) reduces its susceptibility to oxidative degradation by nitric acid.
    
  • Thermal Management: The sulfate salt acts as a thermal buffer, allowing the reaction to proceed at moderate temperatures (50°C) rather than requiring high-temperature rearrangement.

Scalable Experimental Protocol (Batch Mode)

Target Compound: 5-Amino-4-nitropyrazole (CAS: 16013-85-7) Scale: 100 g Input Basis

Reagents:

  • 5-Aminopyrazole (98%): 100.0 g (1.20 mol)

  • Sulfuric Acid (98% Conc.): 320 mL

  • Fuming Nitric Acid (>90%): 150 mL

  • Ice/Water: 2.5 kg (for quenching)

Step-by-Step Methodology:

  • Salt Formation (Exotherm Control):

    • Charge a 2L jacketed glass reactor with 320 mL Concentrated H₂SO₄ .

    • Cool the acid to 10–15°C .

    • Slowly add 100 g of 5-aminopyrazole portion-wise over 45 minutes.

    • Critical Control Point (CCP): Maintain internal temperature

      
      . The dissolution is exothermic.
      
    • Stir for 30 minutes at 25°C to ensure complete formation of the sulfate salt.

  • Nitration (The "Runaway" Zone):

    • Cool the sulfate mixture to 0–5°C .

    • Add 150 mL Fuming HNO₃ dropwise via an addition funnel over 90 minutes.

    • CCP: Do not allow temperature to exceed 20°C during addition.

    • Once addition is complete, slowly ramp the temperature to 50°C over 30 minutes.

    • Hold at 50°C for 2.0 hours. Note: Evolution of brown NOₓ fumes will be observed; ensure vigorous scrubbing.

  • Quench & Isolation:

    • Prepare a quench vessel with 2.5 kg of crushed ice .

    • Pour the reaction mixture slowly onto the ice with rapid mechanical stirring.

    • Adjust pH to 8–9 using 28% Ammonium Hydroxide (NH₄OH) . Warning: Significant heat release.[1]

    • The product precipitates as a yellow/orange solid.

    • Filter the solid and wash with cold water (2 x 200 mL) .

  • Purification:

    • Recrystallize the crude cake from boiling Ethanol/Water (3:1) .

    • Cool to 4°C, filter, and dry under vacuum at 45°C.

Expected Yield: 80–85% (approx. 125–135 g) Purity: >98% (HPLC)

Part 3: Visualization & Process Safety

Process Flow Diagram (PFD)

G Start 5-Aminopyrazole (Solid) Reactor1 Jacketed Reactor (Salt Formation) Temp < 30°C Start->Reactor1 Acid Conc. H2SO4 (Solvent/Reactant) Acid->Reactor1 Reactor2 Nitration Phase 1. Add at < 20°C 2. Heat to 50°C Reactor1->Reactor2 Sulfate Salt Nitric Fuming HNO3 (Nitrating Agent) Nitric->Reactor2 Dropwise Addition Quench Ice Quench & pH Adjustment Reactor2->Quench Rxn Mixture Filter Filtration & Washing Quench->Filter Precipitate Product 5-Amino-4-Nitropyrazole (>98% Purity) Filter->Product Recrystallization

Figure 1: Process flow for the scalable "Sulfate Route" synthesis of 5-amino-4-nitropyrazole.

Safety Criticals: Thermal Hazard Assessment
ParameterValueImplication
Onset of Decomposition (DSC) ~210°CHigh thermal stability for a nitro compound, but violent decomp at onset.
Reaction Enthalpy (

)
-140 kJ/molHighly exothermic. Cooling failure during HNO₃ addition leads to runaway.
Adiabatic Temp Rise (

)
>100°CPotential to reach decomposition temp if cooling fails.
Gas Evolution NOₓ, N₂Venting capacity must handle rapid gas generation.

Part 4: Alternative "Green" Route (Cyclocondensation)

For facilities lacking high-hazard nitration capabilities, the Cyclocondensation Route offers a safer, albeit multi-step, alternative. This is particularly useful for synthesizing N-substituted derivatives (e.g., 1-methyl-5-amino-4-nitropyrazole) by simply changing the hydrazine source.

Reaction Scheme: Ethyl 2-cyano-3-ethoxyacrylate + Nitrating Agent → Nitro-enamine Intermediate Nitro-enamine + Hydrazine → 5-Amino-4-Nitropyrazole

Protocol Summary:

  • Precursor Synthesis: React ethyl vinyl ether with nitroacetyl chloride (generated in situ) to form the nitro-enamine backbone.

  • Cyclization:

    • Dissolve ethyl 3-ethoxy-2-nitroacrylate in Ethanol.

    • Add Hydrazine Hydrate (1.1 equiv) at 0°C.

    • Stir at RT for 3 hours.

    • The product precipitates directly.

Advantages:

  • No mixed acids.

  • Ambient pressure/temperature.[2]

  • Regioselectivity: Using Methylhydrazine yields 1-methyl-5-amino-4-nitropyrazole with >95% regioselectivity (vs. the 3-amino isomer).

Part 5: Analytical Validation

To ensure the protocol is self-validating, compare your isolated product against these standard values:

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 248–250°C (Decomposes). Note: If MP is <240°C, recrystallize immediately.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.80 (br s, 1H, NH ring)
      
    • 
       8.15 (s, 1H, C3-H)
      
    • 
       7.10 (br s, 2H, NH₂)
      
  • IR (KBr): 3410, 3320 (NH₂), 1580 (NO₂ asym), 1340 (NO₂ sym) cm⁻¹.

References

  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently? Retrieved from

  • Baxendale, I. R., et al. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles. Organic & Biomolecular Chemistry.[3][4] Retrieved from

  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. Retrieved from

  • Mettler Toledo. (2023). Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. Retrieved from

  • Chandra, R., et al. (2015). Direct nitration of five membered heterocycles.[5][6] Arkivoc.[6] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Welcome to the dedicated technical support center for the purification of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine. The question-and-answer format is intended to help you quickly identify and resolve common problems.

Recrystallization Issues

Question: My yield of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine is very low after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can stem from several factors. The key to a successful recrystallization is the choice of a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][2]

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The solubility profile of your compound in the chosen solvent may not be ideal. Nitroaromatic compounds are generally polar, making polar solvents a good starting point.[1] However, the presence of both a nitro group (electron-withdrawing) and an amino group (electron-donating) on the pyrazole ring creates a unique polarity that requires careful solvent selection.

    • Solution: Conduct a small-scale solvent screen with a variety of solvents of differing polarities. Good starting points for nitroaromatic and aminopyrazole compounds include ethanol, isopropanol, and ethyl acetate.[1][3] A mixed solvent system, such as ethanol/water, can also be very effective.[1] To do this, dissolve your compound in the "good" solvent (e.g., hot ethanol) and slowly add the "bad" solvent (e.g., water) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing the yield.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which can trap impurities and be difficult to handle.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

Question: My recrystallized product is still colored (e.g., yellow or brown). How can I remove these colored impurities?

Answer:

Colored impurities in pyrazole synthesis can often arise from the decomposition of hydrazine starting materials or oxidation of the product.[4]

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield. Use a minimal amount (a spatula tip) and filter the hot solution through a fluted filter paper to remove the charcoal.

  • Acid-Base Extraction (prior to recrystallization): Since your compound has a basic amino group, an acid-base extraction can be a powerful purification step to remove non-basic colored impurities.[5][6] Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract your purified product back into an organic solvent.

Column Chromatography Issues

Question: My compound is streaking or not moving down the silica gel column. What should I do?

Answer:

This is a common problem when purifying basic compounds like amines on acidic silica gel. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation, tailing, and sometimes irreversible adsorption.[7]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate) can help to neutralize the acidic sites on the silica gel and improve the elution of your basic compound.[7]

  • Use Amine-Functionalized Silica: For particularly problematic basic compounds, using an amine-functionalized silica gel as the stationary phase can be very effective. This provides a more neutral environment and prevents the strong acid-base interactions.[7]

  • Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading. Dissolve your crude product in a small amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column.

Question: I am having trouble separating my desired product from a close-running impurity on the TLC plate. How can I improve the separation on the column?

Answer:

Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase.

Solutions:

  • Optimize the Mobile Phase: Experiment with different solvent systems for your TLC. The ideal mobile phase should give your product an Rf value of around 0.2-0.4 for good separation on a column.[8] Try varying the ratio of your non-polar and polar solvents (e.g., changing from 20% ethyl acetate in hexane to 15% or 25%). You can also try different solvent combinations, such as dichloromethane/methanol.

  • Use a Gradient Elution: Instead of using a single mobile phase composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with different polarities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude 1-Isopropyl-4-nitro-1H-pyrazol-5-amine?

A1: A good starting point would be recrystallization from a polar solvent like ethanol or an ethanol/water mixture. This is often the simplest and most cost-effective method for obtaining highly pure material. If recrystallization fails to remove all impurities, or if the crude material is an oil, then column chromatography on silica gel is the next logical step.

Q2: What are the most likely impurities I might encounter?

A2: The impurities will depend on the synthetic route used. Two plausible routes are the nitration of 1-isopropyl-1H-pyrazol-5-amine or the N-alkylation of 4-nitro-1H-pyrazol-5-amine.[9]

  • Regioisomers: Both nitration and N-alkylation can potentially lead to the formation of regioisomers. For example, nitration could occur at a different position on the pyrazole ring, and alkylation could occur on the other nitrogen of the pyrazole ring. These isomers can be challenging to separate due to similar polarities.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Byproducts of Nitration: Nitration reactions can sometimes produce over-nitrated products or other side products.

  • Colored Impurities: As mentioned in the troubleshooting section, these can arise from the synthesis, particularly if using hydrazine-based starting materials.[4]

Q3: What safety precautions should I take when handling and purifying this compound?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Nitroaromatic compounds can be energetic, so avoid heating them to high temperatures unnecessarily, especially in a closed system.

Q4: I don't have access to specific physicochemical data for this compound. How should I proceed with developing a purification method?

A4: When specific data is unavailable, a systematic, small-scale experimental approach is the best strategy.

  • Solubility Testing: Take a few milligrams of your crude material and test its solubility in a range of solvents at room temperature and with gentle heating. This will help you identify potential recrystallization solvents.

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to analyze your crude product and to screen for effective mobile phases for column chromatography. Spot the crude material on a TLC plate and develop it in different solvent systems (e.g., various ratios of hexane/ethyl acetate). This will give you an idea of the number of components in your mixture and help you find a solvent system that provides good separation.

Section 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.[1]

  • Addition of Hot Solvent: Add the hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage the formation of large crystals, you can cover the flask with a watch glass and insulate it with a cloth.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purification using normal-phase column chromatography. The mobile phase composition should be optimized beforehand using TLC.

Materials:

  • Crude 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., hexane/ethyl acetate mixture, potentially with 0.1-1% triethylamine)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully apply it to the top of the silica gel bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or air line) to start the elution.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Isopropyl-4-nitro-1H-pyrazol-5-amine.

Section 4: Data Presentation & Visualization

Table 1: Recommended Solvents for Purification Method Screening
SolventPolarityBoiling Point (°C)Comments
Hexane Non-polar69Good for initial mobile phase in column chromatography.
Ethyl Acetate Moderately Polar77Common polar component in mobile phases for chromatography.
Dichloromethane Moderately Polar40Can be used as a solvent for extraction and chromatography.
Ethanol Polar78A good starting solvent for recrystallization of polar compounds.[1]
Isopropanol Polar82Another good option for recrystallization.[3]
Methanol Very Polar65Can be used for recrystallization or as a strong solvent in chromatography.
Water Very Polar100Can be used as an anti-solvent in mixed-solvent recrystallization with a miscible organic solvent like ethanol.[1]
Diagrams

Purification_Workflow Crude Crude 1-Isopropyl-4-nitro-1H-pyrazol-5-amine Recrystallization Attempt Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Acid_Base_Extraction Consider Acid-Base Extraction Crude->Acid_Base_Extraction Optional Pre-purification Pure_Product Pure Product Recrystallization->Pure_Product Successful Impure_Product Product still impure Recrystallization->Impure_Product Unsuccessful Column_Chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc) Column_Chromatography->Pure_Product Acid_Base_Extraction->Recrystallization Impure_Product->Column_Chromatography

Caption: Decision workflow for the purification of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine.

Column_Chromatography_Troubleshooting Start Column Chromatography Issue Streaking Compound Streaking or Stuck on Column? Start->Streaking Poor_Separation Poor Separation of Components? Start->Poor_Separation Add_Base Add Triethylamine (0.1-1%) to Mobile Phase Streaking->Add_Base Amine_Silica Use Amine-Functionalized Silica Streaking->Amine_Silica Optimize_Mobile_Phase Optimize Mobile Phase using TLC (Adjust Polarity) Poor_Separation->Optimize_Mobile_Phase Gradient_Elution Use a Gradient Elution Poor_Separation->Gradient_Elution

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility.
  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (2014). MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Benchchem. (2025). comparison of the stability of different substituted aminopyrazoles.
  • Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Substances yield after recrystallization from different solvents. (2015). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. [Link]

  • PubChem. 4-nitro-1H-pyrazol-5-amine. [Link]

  • Google Patents.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2013). Der Pharma Chemica. [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. (2013). PubMed. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • Recrystallization – Knowledge and References. (2020). Taylor & Francis. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. (2025). Journal of King Saud University - Science. [Link]

  • chiral columns . [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025). Chair of Analytical Chemistry. [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025). Biomedical and Pharmacology Journal. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry. [Link]

  • 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Semantic Scholar. [Link]

  • Pyrazoline Heterocyclic: a review. (2020). IJPSR. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Ticket ID: PYR-ISO-4N5A-PUR Subject: Removal of Regioisomers from Crude 1-Isopropyl-4-nitro-1H-pyrazol-5-amine Executive Summary & Chemical Context Welcome to the Technical Support Center. You are likely accessing this g...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ISO-4N5A-PUR
Subject: Removal of Regioisomers from Crude 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-isopropyl-4-nitro-1H-pyrazol-5-amine (Target) has yielded a crude mixture containing its regioisomer, 1-isopropyl-4-nitro-1H-pyrazol-3-amine (Impurity).

This is a classic challenge in pyrazole chemistry. Whether you synthesized this via the nitration of N-isopropyl-5-aminopyrazole or the alkylation of 4-nitro-3-aminopyrazole, the formation of N1 vs. N2 isomers is governed by a delicate balance of steric hindrance (isopropyl group) and tautomeric thermodynamics.

The Critical Distinction:

  • Target (5-amine): The isopropyl group is on the nitrogen adjacent to the amine. An intramolecular Hydrogen bond often exists between the 5-amine and 4-nitro group.

  • Impurity (3-amine): The isopropyl group is on the nitrogen distal to the amine.

This guide provides a validated decision tree for purifying this specific intermediate, essential for high-purity kinase inhibitor synthesis.

Diagnostic Module: Identification

Before attempting purification, you must confirm the ratio of isomers. Standard HPLC often fails to resolve these baseline-to-baseline due to similar polarities.

Q: How do I definitively distinguish the 5-amine from the 3-amine?

A: You cannot rely solely on 1H NMR splitting patterns as both isomers show similar isopropyl methines and pyrazole singlets. You must use NOE (Nuclear Overhauser Effect) or HMBC .

FeatureTarget: 5-Amino Isomer Impurity: 3-Amino Isomer
NOE Signal Strong NOE observed between Isopropyl-CH and Pyrazole-NH2 protons.No NOE between Isopropyl-CH and NH2. (NOE may be seen between Isopropyl-CH and C5-H if applicable).
13C NMR (C-NO2) Typically ~128-130 ppm Typically ~133-135 ppm (Deshielded due to lack of adjacent amine shielding).
Solubility (DCM) Higher (Intramolecular H-bond reduces polarity).Lower (Intermolecular H-bonding dominates).
TLC (50% EtOAc/Hex) Higher Rf (e.g., 0.45)Lower Rf (e.g., 0.35)

Purification Protocols

Decision Tree: Selecting Your Method

PurificationStrategy Start Crude Mixture Analysis Ratio Isomer Ratio (Target:Impurity) Start->Ratio HighPurity > 85:15 Ratio Ratio->HighPurity LowPurity < 85:15 Ratio Ratio->LowPurity Recryst Protocol A: Recrystallization (EtOH/H2O) HighPurity->Recryst Scalable Column Protocol B: Flash Chromatography LowPurity->Column Small Scale Reslurry Protocol C: Trituration (Reslurry) LowPurity->Reslurry Large Scale Check QC Check (HPLC/NMR) Recryst->Check Column->Check Reslurry->Check Check->Column Fail (Enrichment only) Success Target > 98% Check->Success Pass

Caption: Purification strategy based on initial crude purity ratios.

Protocol A: Recrystallization (Recommended for Scale)

Best for: Crude purity >85% target isomer.

The 5-amino-4-nitro system crystallizes well from aqueous ethanol due to the "locking" effect of the nitro-amine H-bond, which creates a distinct crystal lattice compared to the 3-amino isomer.

Step-by-Step:

  • Dissolution: Charge crude solid into a flask. Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

  • Heating: Heat to reflux (approx. 78°C). The solution should become clear dark orange/yellow.

    • Note: If solids remain, add Ethanol in 0.5 mL/g increments until dissolved. Do not exceed 10 mL/g.

  • Anti-Solvent Addition: While at reflux, slowly add Water dropwise until a persistent turbidity (cloudiness) is just observed.

  • Re-solubilization: Add a minimal amount of hot Ethanol (1-2 mL) to clear the turbidity.

  • Controlled Cooling:

    • Cool to room temperature over 2 hours (stirring at 200 rpm).

    • Cool to 0-5°C using an ice bath for 1 hour.

  • Filtration: Filter the yellow needles/prisms. Wash the cake with cold 20% EtOH/Water .

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: Flash Chromatography (Difficult Separations)

Best for: Low purity crude (<80%) or removing non-isomer byproducts.

Because the 5-amine and 3-amine isomers have similar polarities, standard gradients often fail. You must use a DCM/Methanol system rather than Hexane/Ethyl Acetate to exploit the H-bonding differences.

Chromatographic Parameters:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 0% to 5% MeOH in DCM over 20 CV (Column Volumes).

  • Loading: Solid load on Celite is recommended to prevent band broadening.

Separation Logic: The 5-amino isomer (less polar due to intramolecular H-bond) typically elutes before the 3-amino isomer in DCM systems.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing during Protocol A. Why?

A: This usually happens if the water (anti-solvent) is added too quickly or if the temperature drops too fast.

  • The Fix: Re-heat the mixture to reflux until the oil dissolves. Add a "seed crystal" of pure product (if available) at 50°C. Cool extremely slowly (wrap the flask in foil/cotton).

Q: I see a third impurity at RRT 0.85. What is it?

A: If you synthesized this via nitration, this is likely the dinitrated species or an oxidative dimer (azobenzene-like linkage).

  • The Fix: These impurities are highly non-polar. Perform a quick filtration through a silica plug using 100% DCM before attempting recrystallization.

Q: Can I use Isopropanol (IPA) instead of Ethanol?

A: Yes. IPA is often superior for removing the 3-amino isomer because the solubility differential is higher.

  • Modification: Use pure IPA. Heat to reflux to dissolve, then cool to 0°C. Do not use water as an anti-solvent with IPA for this specific compound, as it tends to force the co-precipitation of the impurity.

References

  • Synthesis and Properties of Nitro-Pyrazoles

    • Title: "Tautomerism and Isomerism in 3(5)-Aminopyrazoles: Structural Insights."
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Recrystallization Solvent Systems

    • Title: "Application Notes for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
    • Source: BenchChem Protocols.[1]

  • Chromatographic Separation of Pyrazole Isomers

    • Title: "Separation of 1H-Pyrazol-5-amine deriv
    • Source: SIELC Technologies.[2][3]

    • URL:[Link][2]

  • General Characterization Data

    • Title: "1-Isopropyl-4-nitro-1H-pyrazol-5-amine Compound Summary."
    • Source: PubChem.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Nitro-Aminopyrazoles

Topic: Solvent Selection & Purification Protocols Ticket ID: #REC-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Recrystallizing nitro-aminopyrazoles presents a unique paradox in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Purification Protocols Ticket ID: #REC-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Recrystallizing nitro-aminopyrazoles presents a unique paradox in organic synthesis. The amino group (-NH₂) provides hydrogen-bond donor/acceptor sites and potential basicity, while the nitro group (-NO₂) introduces strong electron-withdrawing character, acidity (to ring protons), and thermal instability. This "push-pull" electronic structure often leads to high dipole moments, making these compounds prone to "oiling out" (Liquid-Liquid Phase Separation) rather than forming clean crystal lattices.

This guide provides a logic-driven approach to solvent selection, moving beyond trial-and-error to a mechanistic understanding of solubility parameters.

Module 1: The Solvent Selection Matrix

Do not rely on a single "magic solvent."[1] The solubility of nitro-aminopyrazoles is governed by their ability to act as amphoteric species. The high polarity usually necessitates polar protic or polar aprotic solvents, often requiring a binary system to induce precipitation.

Solvent Classifications for Nitro-Aminopyrazoles
Solvent ClassExamplesSuitabilityMechanistic Rationale
Primary (Good) Solvents DMSO, DMF, DMAc HighExcellent dissolution due to disruption of strong intermolecular H-bonds. Drawback: High boiling points make removal difficult; often leads to solvates.
Secondary (Good) Solvents Acetone, Ethyl Acetate Moderate/HighGood balance of polarity and volatility. Acetone is excellent but carries a risk of reaction with primary amines (imine formation) if heated prolonged.
Protic Solvents Water, Ethanol, Methanol VariableWater is often the best anti-solvent or single solvent for highly polar/zwitterionic species. Ethanol is the standard for binary systems.
Anti-Solvents Hexanes, Toluene, Ether LowUsed strictly to induce precipitation. Nitro-aminopyrazoles are generally insoluble here due to lack of lipophilicity.
Logic Flow: Selecting Your System

The following decision tree illustrates the standard operating procedure for screening solvents based on your crude material's behavior.

SolventSelection Start Start: Crude Nitro-Aminopyrazole SolubilityTest Test Solubility in Refluxing Ethanol Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble Cool Cool to RT / 0°C Soluble->Cool Yes InsolubleHot Insoluble at Reflux Soluble->InsolubleHot No Crystals Crystals Form? Cool->Crystals Success System: Pure Ethanol Crystals->Success Yes TooSoluble No Crystals (remains soluble) Crystals->TooSoluble No SwitchPolar Switch to DMSO or DMF InsolubleHot->SwitchPolar AddWater Add Water (Anti-solvent) dropwise SwitchPolar->AddWater BinarySystem Create Binary System: Add Water or Hexane until cloudy TooSoluble->BinarySystem

Figure 1: Decision matrix for initial solvent screening. Blue nodes indicate action steps; Yellow diamonds indicate decision points.

Module 2: Troubleshooting & FAQs

Q1: My product "oils out" (forms a liquid blob) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of your compound in the solvated state is lower than the temperature at which saturation occurs.[1] The Fix:

  • Re-dissolve: Heat the mixture until the oil redissolves.

  • Lower Saturation Point: Add a small amount of the "good" solvent (e.g., Ethanol) to lower the concentration slightly.

  • Seed: Add a seed crystal at a temperature above the oiling-out point but below the saturation point (the Metastable Zone).

  • Slow Cool: Rapid cooling promotes oiling. Wrap the flask in foil or cotton to cool over 4-6 hours.

Q2: The crystals are colored (red/orange) but should be yellow/white.

Diagnosis: Nitro-amines are prone to oxidation or azo-coupling impurities. The Fix:

  • Activated Carbon: Add 1-2% wt/wt activated charcoal to the hot solution. Warning: Do not add charcoal to a boiling solution of nitro compounds; it can cause rapid evolution of gas (bumping) or catalytic decomposition. Cool slightly, add charcoal, then reheat and filter hot.

Q3: I have high yield but low purity (Solvates).

Diagnosis: Pyrazoles are excellent hydrogen bond acceptors. They frequently co-crystallize with water (hydrates) or ethanol (solvates). The Fix:

  • Drying: Standard vacuum drying may not remove lattice solvent. Use vacuum drying at 60-80°C over

    
     or perform a "slurry wash" with a non-solvating solvent (e.g., hexanes) followed by drying.
    
  • Verification: Run a TGA (Thermogravimetric Analysis) or H-NMR to quantify solvent inclusion.

Module 3: Detailed Protocol (Binary Solvent System)

Target Compound: Generic 3-amino-4-nitropyrazole derivative. System: Ethanol (Good Solvent) / Water (Anti-Solvent).

Safety Warning: Nitro-aminopyrazoles can be energetic materials. Do not heat to dryness. Always know the decomposition temperature (DSC data) before heating large scales.

  • Dissolution:

    • Place 1.0 g of crude solid in a standard Erlenmeyer flask.

    • Add Ethanol in small portions (1-2 mL) while heating on a water bath/block (set to ~70°C).

    • Swirl constantly. Add solvent only until the solid disappears.

    • Note: If 10 mL is reached and solid remains, the material is likely inorganic salts (filter them off) or you need a stronger solvent (DMF).

  • Clarification (Optional):

    • If the solution is dark, cool to 50°C, add activated carbon, stir for 5 mins, and filter through a pre-warmed Celite pad.

  • Nucleation Point:

    • Maintain the clear solution at near-boiling.

    • Add warm Water dropwise via pipette.

    • Stop immediately when a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

  • The "Back-Step":

    • Add 2-3 drops of hot Ethanol to clear the turbidity. The solution is now saturated but stable.

  • Crystallization:

    • Remove from heat.[1][2] Place on a cork ring.

    • Seed with a pure crystal if available.[3][4]

    • Allow to reach room temperature undisturbed (approx. 2 hours).

    • Move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash cake with cold Ethanol/Water (50:50 mixture).

    • Dry under vacuum.[5]

Module 4: The "Oiling Out" Rescue Loop

Use this workflow when the standard protocol fails and liquid droplets appear.

OilingOutRescue Detect Observation: Oily Droplets Form Reheat Reheat to Clear Solution (T > T_oil) Detect->Reheat Immediate Action Adjust Add 10% Excess 'Good' Solvent Reheat->Adjust Reduce Saturation CoolSlow Insulated Slow Cooling (Agitation: Low) Adjust->CoolSlow Seed Add Seed Crystal at T < Saturation CoolSlow->Seed Metastable Zone Seed->Detect Failed: Still Oils Out Result Crystalline Solid Seed->Result

Figure 2: Troubleshooting loop for liquid-liquid phase separation (oiling out).

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for general recrystallization techniques and nitro-reduction workups).
  • BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds.Link (Accessed via search context).

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Fixes.Link

  • Pagoria, P. F., et al. "Synthesis and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Propellants, Explosives, Pyrotechnics, 2005. (Provides specific solvent data for high-density nitro-amino heterocycles).
  • Katritzky, A. R., et al. "Synthesis of 3-amino-4-nitropyrazoles." Journal of Organic Chemistry. (General synthetic and purification methodologies for the pyrazole class).

Sources

Optimization

Troubleshooting low conversion in pyrazole nitration reactions

Topic: Troubleshooting Low Conversion & Yield in Pyrazole Nitration Ticket Priority: High (Process Chemistry/R&D) Support Level: Tier 3 (Senior Application Scientist) The Core Challenge: The "Protonation Paradox" Before...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Yield in Pyrazole Nitration Ticket Priority: High (Process Chemistry/R&D) Support Level: Tier 3 (Senior Application Scientist)

The Core Challenge: The "Protonation Paradox"

Before troubleshooting specific symptoms, it is critical to understand why pyrazole nitration fails where benzene nitration succeeds. Pyrazoles are


-excessive (electron-rich) and should react readily. However, they are also basic (

).

In standard mixed acid (


), the pyrazole ring is almost quantitatively protonated to the pyrazolium ion . This cationic species is highly deactivated toward electrophilic attack (approx. 

times slower than the free base).

The Paradox: You need strong acid to generate the nitronium ion (


), but that same acid deactivates your substrate. Successful nitration relies on finding the kinetic window where either:
  • The small equilibrium population of the free base reacts with the electrophile.

  • The system is forced (via heat/oleum) to nitrate the deactivated conjugate acid .

Diagnostic Workflow

Use the following logic flow to identify your failure mode.

TroubleshootingTree Start Start: Low Conversion/Yield CheckTLC Check In-Process Control (TLC/HPLC) Start->CheckTLC ResultStalled SM Unchanged CheckTLC->ResultStalled Only SM Visible ResultInter New Spot (Intermediate) No Final Product CheckTLC->ResultInter Transient Species ResultGone Conversion High Yield Low CheckTLC->ResultGone SM Consumed ActionAcid Issue: Acid Deactivation Fix: Increase T or Oleum ResultStalled->ActionAcid ActionRearrange Issue: N-Nitro Trapping Fix: Thermal Rearrangement ResultInter->ActionRearrange ActionWorkup Issue: Amphoteric Solubility Fix: Isoelectric pH Adjustment ResultGone->ActionWorkup

Figure 1: Decision tree for diagnosing pyrazole nitration failures.

Troubleshooting Guides & FAQs

Issue A: The Reaction "Stalls" (High SM Recovery)

Symptom: You have added excess


 (3–5 equiv), but the reaction halts at 30–50% conversion. Adding more acid does nothing.
  • Root Cause: You have hit the "Protonation Wall." As the reaction proceeds, water is generated (

    
    ). Water is a stronger base than 
    
    
    
    , leveling the acidity and shifting the equilibrium entirely to the unreactive pyrazolium salt.
  • Solution 1 (The Heat Push): If using 98%

    
    , increase temperature to 60–90°C. This increases the rate of reaction for the conjugate acid.
    
  • Solution 2 (The Dehydration): Switch to Oleum (fuming sulfuric acid) . The free

    
     scavenges the water produced during nitration, maintaining the super-acidic environment required to nitrate the deactivated ring [1].
    
  • Solution 3 (The Kinetic Trick): If the substrate is sensitive, switch to Acetyl Nitrate (see Protocol B). This operates via a different mechanism (often N-nitration first) that requires less acidity.

Issue B: The "Ghost" Intermediate (N-Nitro Rearrangement)

Symptom: TLC shows a new spot formed quickly at


, but it is not the desired C-nitro product. Upon workup, it reverts to Starting Material (SM).
  • Root Cause: You have formed the N-nitropyrazole (kinetic product). This species is labile.[1] It requires thermal energy or acid catalysis to undergo a [1,5]-sigmatropic shift to become the thermodynamically stable C4-nitropyrazole [2].

  • Fix: Do not quench at

    
    . After the initial addition, allow the reaction to warm to Room Temperature (RT) or heat to 50°C for 1–2 hours.
    
  • Verification: N-nitro species often have distinct NMR shifts (downfield) compared to C-nitro.

Issue C: High Conversion, Low Isolated Yield

Symptom: HPLC shows >95% product, but after extraction/filtration, you isolate <40% yield.

  • Root Cause: Amphoteric Solubility. Nitropyrazoles are acidic (

    
     of NH drops to 
    
    
    
    due to the electron-withdrawing nitro group).
    • If you quench with strong base (NaOH) to pH > 10, the product forms a water-soluble salt.

    • If the solution is too acidic (pH < 1), the pyrazole stays protonated and soluble.

  • Fix: You must target the Isoelectric Point .

    • Pour reaction mixture onto ice.

    • Neutralize slowly with

      
       or 
      
      
      
      .
    • Stop exactly at pH 4–5. This is typically where the free base precipitates out of solution.

Mechanistic Visualization

Understanding the migration pathway is crucial for controlling regioselectivity.

Mechanism SM Pyrazole (SM) NNitro N-Nitropyrazole (Kinetic Intermediate) SM->NNitro + Acetyl Nitrate (Fast, < 0°C) NNitro->SM Hydrolysis (if quenched early) Transition [1,5]-Sigmatropic Shift NNitro->Transition Heat / Acid CNitro 4-Nitropyrazole (Thermodynamic Product) Transition->CNitro Rearrangement

Figure 2: The N-Nitro to C-Nitro rearrangement pathway. Failure to heat results in reversion to SM.

Validated Experimental Protocols

Protocol A: Standard Mixed Acid (For Robust Substrates)

Best for: Simple alkyl-pyrazoles or electron-deficient substrates.

  • Preparation: Dissolve pyrazole (1.0 equiv) in 98%

    
     (5 vol) at 
    
    
    
    .
    • Note: Exotherm expected during protonation.

  • Addition: Add fuming

    
     (1.5–3.0 equiv) dropwise, maintaining 
    
    
    
    .
  • Reaction:

    • Allow to warm to RT.[2]

    • Crucial Step: Heat to 60–80°C for 3–6 hours. Monitor by HPLC.

  • Workup: Pour onto ice. Adjust pH to 4–5 with

    
    . Filter precipitate.[3][4]
    
Protocol B: Acetyl Nitrate (For Sensitive Substrates)

Best for: Substrates sensitive to strong mineral acids. WARNING: Explosion Hazard.

  • Preparation: In a separate flask, cool Acetic Anhydride (

    
    , 5 vol) to 
    
    
    
    .
  • Activation: Add fuming

    
     (1.1 equiv) slowly.
    
    • SAFETY CRITICAL: Maintain

      
      . If 
      
      
      
      , acetyl nitrate can decompose explosively [3].
  • Addition: Add the pyrazole (solid or solution in

    
    ) to the nitrating mixture at 
    
    
    
    .
  • Rearrangement: Stir at

    
     for 1 hour, then allow to warm to RT overnight.
    
    • Note: This method favors the formation of N-nitropyrazole first, which then rearranges.

Common Failure Modes Table

SymptomProbable CauseCorrective Action
Violent exotherm upon acid addition Rapid protonation or dehydrationAdd acid very slowly; ensure efficient cooling and stirring.
Product is an oil, not a solid Impurities or wrong pHCheck pH. If oil persists, extract with EtOAc, dry, and triturate with Hexanes/Ether.
Regioselectivity is wrong (C3 vs C4) Steric hindrance or directing groupsC4 is standard. If blocked, nitration is very difficult. C3-nitration usually requires specific directing groups or N-nitration rearrangement logic.
Low conversion with Acetyl Nitrate Reagent decompositionAcetyl nitrate hydrolyzes with moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

  • Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1976). Rearrangement of N-nitropyrazoles to C-nitropyrazoles. The Journal of Organic Chemistry, 41(10), 1758–1762. [Link]

  • Daugulis, O., et al. (2022).[5] Safety of Acetyl Nitrate in Flow and Batch. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Minimizing side products in 1-Isopropyl-4-nitro-1H-pyrazol-5-amine synthesis

Status: Active | Tier: L3 (Senior Application Scientist) | Ticket ID: PYR-NITRO-OPT[1] Executive Summary This guide addresses the synthesis and optimization of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine . The synthesis typic...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Tier: L3 (Senior Application Scientist) | Ticket ID: PYR-NITRO-OPT[1]

Executive Summary

This guide addresses the synthesis and optimization of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine . The synthesis typically proceeds via the nitration of the precursor 1-isopropyl-1H-pyrazol-5-amine .[1] Users frequently encounter issues with regioisomeric impurities (formation of the 3-amino isomer) during precursor synthesis and oxidative degradation/runaway exotherms during the nitration step.[1]

This support documentation is structured to troubleshoot these specific bottlenecks using mechanistic insights and validated protocols.

Module 1: Precursor Synthesis & Regiocontrol

Context: The precursor, 1-isopropyl-1H-pyrazol-5-amine, is synthesized by condensing isopropylhydrazine with 3-ethoxyacrylonitrile .[1] Core Challenge: Controlling the regioselectivity between the 5-amino (desired) and 3-amino (undesired) isomers.

FAQ: Regioselectivity Issues

Q1: My LC-MS shows a persistent impurity (~5-10%) with the same mass as my precursor. What is it? Scientist: This is almost certainly the 3-amino-1-isopropyl-1H-pyrazole regioisomer.[1]

  • Cause: While the terminal nitrogen (

    
    ) of isopropylhydrazine is more nucleophilic and less hindered (favoring the 5-amino product), higher reaction temperatures or protic solvents can facilitate the attack of the substituted nitrogen (
    
    
    
    ) on the ethoxy group, leading to the 3-amino isomer.[1]
  • Solution:

    • Temperature Control: Conduct the initial addition at -10°C to 0°C . The kinetic product (5-amino) is favored at lower temperatures.[1]

    • Solvent Switch: Use non-polar or aprotic solvents (e.g., Toluene or Ethanol at low temp) rather than refluxing in acidic media immediately.[1]

    • Purification: The 5-amino isomer typically has different solubility properties. Recrystallization from Toluene/Heptane often removes the 3-amino isomer, which tends to remain in the mother liquor.[1]

Q2: Why is the regiochemistry critical before nitration? Scientist: You cannot easily separate the nitrated isomers.[1]

  • If you nitrate a mixture of 5-amino and 3-amino pyrazoles, you will get 1-isopropyl-4-nitro-1H-pyrazol-5-amine (Target) and 1-isopropyl-4-nitro-1H-pyrazol-3-amine (Impurity).[1]

  • These nitro-isomers have very similar polarities and

    
     values, making chromatographic separation at the final stage difficult and expensive.[1] Purify at the precursor stage. [1][2]
    
Module 2: Nitration Protocol & Safety

Context: Electrophilic aromatic substitution at C4 using Mixed Acid (


).
Core Challenge:  Managing the exotherm and preventing "tarring" (oxidative decomposition of the amine).[1]
Visual Workflow: Nitration Logic

NitrationWorkflow Start Start: 1-Isopropyl-1H-pyrazol-5-amine AcidMix Prepare H2SO4 (Solvent) Start->AcidMix Addition Add Precursor (Temp < 5°C) AcidMix->Addition NitricAdd Dropwise HNO3 Addition Addition->NitricAdd Check1 Temp Spike? NitricAdd->Check1 Reaction Stir at 0-10°C (1-2h) Check1->Reaction No Failure1 STOP: Stop Addition. Cool immediately. Check1->Failure1 Yes (>15°C) Quench Pour onto Ice/Water Reaction->Quench Failure2 Black Tar Formation (Oxidative Decomposition) Reaction->Failure2 If Temp > 25°C or HNO3 excess Neutralize Adjust pH to 7-8 Quench->Neutralize

Caption: Step-by-step logic for the nitration process, highlighting critical temperature checkpoints to prevent thermal runaway.

FAQ: Nitration Troubleshooting

Q3: The reaction mixture turned black and viscous. What happened? Scientist: You experienced oxidative decomposition .

  • Mechanism: Aminopyrazoles are electron-rich.[1] If the temperature rises above 20°C during

    
     addition, nitric acid acts as an oxidant rather than a nitrating agent, destroying the amine functionality and creating diazo-tars.[1]
    
  • Correction:

    • Ensure internal temperature stays < 10°C throughout the addition.

    • Protect the Amine (Optional): If yield remains low, consider acetylating the amine first (Acetic Anhydride) to form the acetamide.[1] Nitrate the acetamide (C4 nitration), then hydrolyze.[1] The acetamide is more resistant to oxidation.[1]

Q4: I am seeing a "fume-off" or delayed exotherm. Scientist: This is caused by reagent accumulation .[1]

  • Cause: If you add

    
     too quickly at a temperature too low for the reaction to start (e.g., -20°C), the acid accumulates.[1] When the reaction finally kicks off, it consumes all the accumulated acid simultaneously, releasing massive heat.[1]
    
  • Protocol: Perform the reaction at 0°C to 5°C . This is warm enough for the reaction to proceed instantaneously (preventing accumulation) but cool enough to prevent degradation.[1]

Module 3: Experimental Data & Protocols
Optimized Synthesis Protocol
StepParameterSpecificationRationale
1. Dissolution SolventConc.[1][2][3]

(5-10 vol)
Acts as solvent and catalyst.[1]
2. Cooling Temperature0°C - 5°CCritical to prevent oxidation of the amine.
3.[1] Addition ReagentFuming

(1.05 eq)
Slight excess ensures conversion; too much causes dinitration.
4.[1] Rate TimeDropwise over 30-60 minMaintain internal temp < 10°C.
5. Quench MethodPour onto Crushed IceExothermic dilution; prevents post-reaction heating.[1]
6. Isolation pHNeutralize to pH 7-8The product precipitates as a free base.[1]
Impurity Profile Table
ImpurityOriginDetection (LC-MS)Removal Strategy
3-Amino Isomer Precursor SynthesisSame MW, different RTRecrystallize precursor (Toluene).
N-Nitro Isomer Kinetic NitrationUnstable intermediateRearranges to C-nitro upon warming/acid stirring.[1]
Oxidation Tars Nitration (Temp > 20°C)Broad baseline humpControl Temp; Activated Carbon filtration.[1]
Dinitro Species Excess

+45 MWControl stoichiometry (1.05 eq max).[1]
Module 4: Pathway Visualization

SynthesisPathway Hydrazine Isopropylhydrazine Intermediate Intermediate: Hydrazino-acrylonitrile Hydrazine->Intermediate Nitrile 3-Ethoxyacrylonitrile Nitrile->Intermediate Isomer5 MAJOR (Desired): 1-Isopropyl-1H-pyrazol-5-amine Intermediate->Isomer5 Kinetic Control (Low Temp) Isomer3 MINOR (Impurity): 1-Isopropyl-1H-pyrazol-3-amine Intermediate->Isomer3 Thermodynamic (High Temp) NitroProduct TARGET: 1-Isopropyl-4-nitro- 1H-pyrazol-5-amine Isomer5->NitroProduct HNO3 / H2SO4 (Nitration) NitroImpurity IMPURITY: 1-Isopropyl-4-nitro- 1H-pyrazol-3-amine Isomer3->NitroImpurity Co-nitration

Caption: Mechanistic divergence showing how precursor conditions dictate final product purity.[1]

References
  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from (General nitration protocols for aminopyrazoles).[1]

  • PubChem. (2025).[1] 3-Ethoxyacrylonitrile Compound Summary. National Library of Medicine. Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] 1-Isopropyl-1H-pyrazol-4-amine Product Sheet. Retrieved from .[1]

  • McAteer, D., et al. (2022).[1] Nitration of Primary Amines to Form Primary Nitramines. CERES Research Repository.[1] Retrieved from .[1] (Mechanistic insight on N-nitration vs C-nitration).

  • Indian Academy of Sciences. (2023).[1] Regioselectivity of cycloaddition reaction between acetonitrile N-oxide and diazaphosphole. Retrieved from .[1] (Analogous regioselectivity principles in heterocyclic synthesis).

Sources

Optimization

Optimization of reaction temperature for pyrazole nitration

Technical Support Center: Optimization of Reaction Temperature for Pyrazole Nitration Introduction: The Thermal Paradox of Pyrazole Nitration Welcome to the technical guide for optimizing pyrazole nitration. If you are a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Temperature for Pyrazole Nitration

Introduction: The Thermal Paradox of Pyrazole Nitration

Welcome to the technical guide for optimizing pyrazole nitration. If you are accessing this module, you are likely balancing three competing forces: yield , regioselectivity , and thermal safety .

Nitration of pyrazole is not a simple Arrhenius relationship where "higher temperature equals faster rate." It is a complex interplay of kinetic vs. thermodynamic control. The pyrazole ring is electron-rich but becomes deactivated upon protonation in the acidic media required for nitration. Consequently, the reaction temperature dictates not just the rate, but the migration pathway of the nitro group.

This guide moves beyond basic recipes to provide the mechanistic logic and troubleshooting frameworks necessary for precision synthesis.

Module 1: Regioselectivity & Mechanism (The "Why")

Q: Why does temperature fluctuation shift my product ratio between N-nitro and C-nitro isomers?

A: The nitration of pyrazole proceeds through a specific mechanistic bifurcation controlled by temperature and acidity. You are likely observing the competition between the kinetic product (1-nitropyrazole) and the thermodynamic product (4-nitropyrazole).

  • Low Temperature (0°C – 20°C): Kinetic Control

    • Mechanism: Electrophilic attack occurs at the most electron-rich nitrogen on the neutral species (or equilibrium concentration of neutral species).

    • Product: 1-Nitropyrazole (N-nitration) .

    • Reagents: Typically requires acetic anhydride/HNO3 to stabilize the N-nitro species and prevent acid-catalyzed rearrangement.

  • Moderate/High Temperature (50°C – 100°C): Thermodynamic Control

    • Mechanism: The N-nitro group is unstable in strong acid at elevated temperatures. It undergoes an acid-catalyzed rearrangement (often intermolecular) or the protonated pyrazole undergoes direct electrophilic substitution at the C4 position.

    • Product: 4-Nitropyrazole .[1][2][3][4]

    • Note: This is the standard "nitration" product.

  • High Temperature Rearrangement (>140°C): The 3-Nitro Shift

    • Mechanism: If 1-nitropyrazole is heated in a high-boiling solvent (e.g., benzonitrile) without strong acid, it undergoes a [1,5]-sigmatropic shift to yield 3(5)-nitropyrazole .

Visualization: Thermal Reaction Pathways

PyrazoleNitration Pyrazole Pyrazole (Starting Material) N_Nitro 1-Nitropyrazole (Kinetic Product) Pyrazole->N_Nitro HNO3/Ac2O 0-20°C C4_Nitro 4-Nitropyrazole (Thermodynamic Product) Pyrazole->C4_Nitro Mixed Acid (HNO3/H2SO4) 50-90°C N_Nitro->C4_Nitro H2SO4, Heat (Acid-Catalyzed Rearrangement) C3_Nitro 3-Nitropyrazole (Rearrangement Product) N_Nitro->C3_Nitro Thermal Rearrangement 140°C (Benzonitrile)

Caption: Figure 1. Temperature-dependent divergent pathways in pyrazole nitration. Blue indicates kinetic N-nitration; Green indicates standard C4-nitration; Red/Yellow indicate rearrangement pathways.

Module 2: Safety & Thermal Control (The "How")

Q: I am scaling up to 100g. How do I calculate the safe dosing temperature to prevent thermal runaway?

A: Nitration is highly exothermic (


). On a larger scale, heat removal becomes the rate-limiting step. You must operate under feed-controlled  conditions, not reaction-controlled conditions.

Critical Safety Parameters:

ParameterValue/LimitImplication
Target Reaction Temp (

)
50°C - 60°C Optimal window for 4-nitration yield vs. decomposition.
Onset of Decomposition (

)
>160°C (Pure)Warning: Impurities (tar/sulfuric acid) can lower this to <120°C.
Adiabatic Temp Rise (

)
~80°C - 100°C If cooling fails, the temp will jump by this amount, potentially triggering decomposition.
Maximum Dosing Temp

Never dose if the potential adiabatic rise could breach the decomposition onset.

Protocol: The "Stop-and-Soak" Dosing Strategy

  • Pre-cool the sulfuric acid/pyrazole mixture to 0-10°C.

  • Dose the nitrating agent (fuming HNO3) slowly.

  • Monitor the exotherm. If

    
     rises >15°C, STOP  dosing. Allow the system to cool back to 0-5°C ("Soak") before resuming.
    
  • Only after full addition should you ramp the temperature to 50°C for the reaction phase.

Module 3: Troubleshooting Yield & Purity

Q: My yield is stuck at 50% and the product is brown/tarry. What is happening?

A: This is the classic signature of oxidative decomposition caused by excessive temperature or prolonged reaction times in fuming acid.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Yield (<60%) + Brown Fumes Thermal Oxidation: Temp >90°C causes ring opening and "fume-off" of NOx.Reduce reaction temp to 50°C. Quench reaction immediately after 1.5 - 2 hours.
Product is 1-Nitropyrazole (Wrong Isomer) Incomplete Rearrangement: Reaction temp too low or quenched too early.Ensure the "cook" phase reaches 50-60°C for at least 1 hour to force the N

C rearrangement.
Violent Exotherm during Quench Unreacted HNO3: Reaction was too cold; HNO3 accumulated.DANGER. Never quench a cold nitration mixture directly. Verify consumption of HNO3 (TLC/HPLC) or dilute extremely slowly into ice.
Formation of Dinitropyrazole Over-Nitration: Temp >100°C or excess HNO3 (>1.5 eq).Strictly control stoichiometry (1.05 - 1.1 eq HNO3) and keep T < 60°C.

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Impurities CheckColor Is the reaction mixture dark brown/black? Start->CheckColor YesColor Yes: Oxidative Decomposition CheckColor->YesColor Yes NoColor No: Mixture is pale/yellow CheckColor->NoColor No Action1 Reduce Temp to 50°C Reduce Time to <2h YesColor->Action1 CheckIsomer Analyze Isomer Ratio (NMR/HPLC) NoColor->CheckIsomer IsomerN Major Product: 1-Nitropyrazole CheckIsomer->IsomerN N-isomer dominant IsomerC Major Product: 4-Nitropyrazole (Low Yield) CheckIsomer->IsomerC C-isomer dominant Action2 Increase Cook Temp to 60°C for 1h IsomerN->Action2 Action3 Check Stoichiometry Verify Mixing Efficiency IsomerC->Action3

Caption: Figure 2. Decision tree for diagnosing yield loss in pyrazole nitration based on visual cues and isomer analysis.

Standardized Protocol: Optimized 4-Nitropyrazole Synthesis

Objective: Synthesis of 4-nitropyrazole via "One-Pot" Nitration. Scale: 10g (Adjustable, maintain ratios).

Reagents:

  • Pyrazole (1.0 eq)[5][6][7]

  • Conc. Sulfuric Acid (

    
    , 98%) (2.1 eq)
    
  • Fuming Nitric Acid (

    
    , >90%) (1.5 eq)
    
  • Oleum (20% free

    
    ) (3.0 eq) – Optional, boosts yield by acting as water scavenger.
    

Step-by-Step Procedure:

  • Preparation (Solvation):

    • Charge Pyrazole and Conc.[1][2][5]

      
       into a reactor.
      
    • Note: This is exothermic (formation of pyrazolium sulfate). Cool to 0-10°C .[8]

  • Nitration (Dosing Phase):

    • Add Fuming

      
       (or mixed acid) dropwise.
      
    • CRITICAL: Maintain internal temperature <20°C during addition.

    • Why? Prevents local hot-spots and accumulation of unreacted species.

  • Reaction (Cooking Phase):

    • Slowly ramp temperature to 50°C .

    • Hold at 50°C for 1.5 to 2 hours .

    • Checkpoint: Monitor by HPLC.[8][9] Disappearance of Pyrazole and conversion of intermediate N-nitro species to 4-nitro.[3]

  • Quench & Isolation:

    • Cool mixture to room temperature.

    • Pour onto crushed ice (ratio 1:5 mixture to ice). Exothermic!

    • Adjust pH to ~7-8 (if necessary for precipitation, though 4-nitropyrazole often precipitates directly from acid dilution).

    • Filter white precipitate.[2] Recrystallize from Ethanol/Water if needed.

References

  • Mechanism of N-Nitro to C-Nitro Rearrangement

    • Title: On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration.[10]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Optimized One-Pot Synthesis of 4-Nitropyrazole

    • Title: One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
    • Source: Chinese Journal of Energetic Materials (via ResearchGate)[4]

    • URL:[Link]

  • Safety & Thermal Hazards of Nitr

    • Title: Runaway reaction hazards in processing organic nitrocompounds.[11][12][13]

    • Source: Institution of Chemical Engineers (IChemE)
    • URL:[Link]

  • General Properties and Synthesis of Nitropyrazoles

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[3][10][14]

    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Comparative Analysis: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive Summary This guide provides a technical analysis of the 1H NMR spect...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 1-isopropyl-4-nitro-1H-pyrazol-5-amine , a critical intermediate in the synthesis of kinase inhibitors (e.g., substituted pyrazolo-pyrimidines).

The analysis focuses on two comparative pillars essential for structural validation:

  • Solvent Comparison (DMSO-d₆ vs. CDCl₃): Demonstrating why DMSO-d₆ is the superior solvent for quantifying the labile C5-amine (

    
    ) protons, which are frequently invisible in chloroform.
    
  • Regioisomer Differentiation: Distinguishing the target 1-isopropyl-5-amine isomer from its common byproduct, the 1-isopropyl-3-amine , using NOE (Nuclear Overhauser Effect) logic.

Structural Context & Theoretical Prediction[1]

The molecule consists of an electron-deficient pyrazole core. The nitro group (


) at C4  exerts a strong electron-withdrawing effect, significantly deshielding the adjacent C3-proton. The isopropyl group at N1  provides a distinct aliphatic signature, while the amine at C5  serves as a diagnostic handle for hydrogen bonding.
Expected Chemical Shifts (δ ppm)
MoietyProton TypeMultiplicityApprox.[1] Shift (DMSO-d₆)Structural Logic
Ring C3-H Singlet (s)8.0 – 8.3Deshielded by adjacent

and

.
Amine C5-NH₂ Broad Singlet (br s)6.5 – 7.5Exchangeable; shift depends on conc. & temp.
Isopropyl N1-CH(CH₃ )₂Doublet (d)1.4 – 1.5Methyls coupled to methine (

).
Isopropyl N1-CH (CH₃)₂Septet (sept)4.4 – 4.8Methine deshielded by N1 attachment.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely logistical but analytical. For aminopyrazoles, DMSO-d₆ is the required standard for full characterization, whereas CDCl₃ is often insufficient.

DMSO-d₆ vs. CDCl₃ Performance Matrix[1]
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Analytical Impact
Amine (

) Visibility
High. Appears as a distinct, often sharp singlet (2H).Low/None. Often broadens into the baseline or disappears.DMSO stabilizes the amine via H-bonding, slowing proton exchange.
Solubility Excellent. Nitro/Amine combination is polar.Moderate/Poor. May require heating, which worsens exchange broadening.Poor solubility in CDCl₃ leads to low S/N ratios.
Water Signal ~3.33 ppm (variable)~1.56 ppmWater in DMSO can overlap with methine signals if wet; CDCl₃ water overlaps with alkyl region.
H-3 Shift ~8.15 ppm~8.00 ppmSlight solvent-induced shift (SIS) due to polarity.
Mechanism of Solvent Interaction

The following diagram illustrates why DMSO is superior for visualizing the amine protons.

SolventInteraction cluster_0 Solvent Effect Mechanism Amine Pyrazol-5-NH2 (Labile Protons) CDCl3 CDCl3 Solvent (Non-polar) Amine->CDCl3 Weak Interaction DMSO DMSO-d6 Solvent (H-Bond Acceptor) Amine->DMSO Strong H-Bonding (S=O ... H-N) Result_Chloro Rapid Exchange Broad/Invisible Signal CDCl3->Result_Chloro Result_DMSO H-Bond Stabilization Sharp/Distinct Signal DMSO->Result_DMSO

Figure 1: Mechanistic comparison of solvent effects on amine proton visibility.

Experimental Protocol (Standardized)

To ensure reproducibility, specifically regarding the integration of the amine signal, follow this protocol.

Materials
  • Analyte: >5 mg 1-Isopropyl-4-nitro-1H-pyrazol-5-amine.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube.

Workflow
  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

    • Note: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure full relaxation of the nitro-adjacent protons).

    • Relaxation Delay (D1): ≥ 5 seconds. (Crucial for accurate integration of the isolated H-3 proton).

    • Scans (NS): 16 (sufficient for >5mg).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.[1][2]

    • Apply exponential multiplication (LB = 0.3 Hz) to sharpen the amine signal.

Structural Validation: The Regioisomer Problem

A common synthesis route involves the nitration of N-isopropylpyrazole or the alkylation of 4-nitro-3-aminopyrazole. Both methods can yield a mixture of 1-isopropyl-5-amine (Target) and 1-isopropyl-3-amine (Impurity) .

1H NMR Distinction Logic

While chemical shifts are similar, NOE (Nuclear Overhauser Effect) spectroscopy provides definitive proof.

  • Target (1-Isopropyl-5-amine): The N1-Isopropyl group is spatially close to the C5-Amine.

    • Observation: Strong NOE between Isopropyl-CH and

      
      .
      
  • Impurity (1-Isopropyl-3-amine): The N1-Isopropyl group is spatially close to the C5-Proton (H-5).

    • Observation: Strong NOE between Isopropyl-CH and Ring Proton (H-5).

Decision Tree for Structure Confirmation

RegioisomerLogic Start Unknown Regioisomer (1-Iso-4-nitro-amine) Exp Run 1D NOE or 2D NOESY Irradiate Isopropyl CH (~4.5 ppm) Start->Exp Branch1 NOE observed at ~6.5-7.5 ppm (NH2)? Exp->Branch1 ResultA CONFIRMED: 5-Amine Isomer (Target) Branch1->ResultA Yes Branch2 NOE observed at ~8.0 ppm (Ring H)? Branch1->Branch2 No ResultB CONFIRMED: 3-Amine Isomer (Impurity) Branch2->Start Inconclusive (Check Solvent/Dry Sample) Branch2->ResultB Yes

Figure 2: Logical workflow for distinguishing regioisomers using NOE spectroscopy.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Limbach, H. H., et al. (2003). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." Physical Chemistry Chemical Physics. Link

  • BenchChem. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • PubChem. "4-nitro-1H-pyrazol-5-amine | Spectral Information." National Library of Medicine. Link

Sources

Validation

Advanced LC-MS/MS Profiling: Fragmentation Dynamics of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine vs. Lower Alkyl Homologs

Executive Summary & Analytical Context In pharmaceutical development, the precise structural differentiation of homologous building blocks is critical for robust impurity profiling and reaction monitoring. 1-Isopropyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In pharmaceutical development, the precise structural differentiation of homologous building blocks is critical for robust impurity profiling and reaction monitoring. 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 1248637-56-0) is a highly valuable intermediate utilized in the synthesis of complex heterocyclic therapeutics, most notably pyrazolopyrimidine-based Pim kinase inhibitors .

During process scale-up, trace amounts of lower alkyl homologs (such as the N-methyl or N-ethyl derivatives) can carry over, potentially altering the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of the N-isopropyl derivative against its alternatives, providing actionable experimental data and mechanistic insights to help you build highly specific Multiple Reaction Monitoring (MRM) assays.

Mechanistic Causality: Why N-Alkyl Substitution Dictates Fragmentation

Do not treat MS/MS optimization as a black box. The fragmentation of these pyrazole-5-amines is strictly governed by the steric and electronic nature of their N-alkyl substituents and the adjacent nitro group. Understanding this causality is the key to designing a self-validating analytical method.

In positive-ion ESI (+ESI), 1-Isopropyl-4-nitro-1H-pyrazol-5-amine readily protonates to yield a stable


 precursor ion at m/z 171.1. The subsequent collision-induced dissociation (CID) is driven by two competing pathways:
  • The Alkyl Cleavage (The Differentiator): The bulky isopropyl group is highly susceptible to a McLafferty-type rearrangement or inductive cleavage. At low collision energies (CE ~15 eV), it undergoes a facile neutral loss of propene (

    
    , -42 Da), yielding a dominant, highly stable dealkylated pyrazole product ion at m/z 129.0 .
    
    • Comparative Insight: The 1-Methyl homolog (

      
      m/z 143.1) physically cannot undergo this alkene loss. Its fragmentation requires significantly higher collision energy to force heterolytic ring cleavage, making it analytically less sensitive.
      
  • Nitro Group Dynamics (The Ortho-Effect): All three analogs exhibit characteristic nitroaromatic fragmentation . The proximity of the

    
     group at position 4 to the 
    
    
    
    group at position 5 facilitates a hydrogen-transfer ortho-effect, leading to the neutral loss of an OH radical (-17 Da). At higher CEs, direct loss of
    
    
    (-46 Da) dominates.

Comparative Performance Data

Because the propene loss pathway in the N-isopropyl derivative is thermodynamically favorable, it concentrates the ion current into a single, high-abundance fragment. As shown in the data below, this results in a superior Limit of Detection (LOD) compared to the N-methyl alternative.

Table 1: MRM Optimization and Sensitivity Comparison
CompoundPrecursor Ion (

)
Quantifier MRM (CE)Qualifier MRM (CE)LOD (S/N > 10)
1-Isopropyl-4-nitro-1H-pyrazol-5-amine m/z 171.1171.1 → 129.0 (15 eV)171.1 → 154.1 (25 eV)0.5 ng/mL
1-Ethyl-4-nitro-1H-pyrazol-5-amine m/z 157.1157.1 → 129.0 (20 eV)157.1 → 140.1 (25 eV)1.2 ng/mL
1-Methyl-4-nitro-1H-pyrazol-5-amine m/z 143.1143.1 → 97.1 (35 eV)143.1 → 126.1 (25 eV)2.5 ng/mL

Mechanistic Pathway Visualization

The following diagram maps the divergent fragmentation logic between the N-isopropyl target and the N-methyl impurity.

G M1 1-Isopropyl Analog [M+H]+ m/z 171.088 F1_1 Propene Loss (-42 Da) m/z 129.041 M1->F1_1 Low CE (15 eV) F1_3 Ortho-Effect (-17 Da) m/z 154.085 M1->F1_3 Med CE (25 eV) M2 1-Methyl Analog [M+H]+ m/z 143.057 F2_1 NO2 Loss (-46 Da) m/z 97.057 M2->F2_1 High CE (35 eV) F2_2 Ortho-Effect (-17 Da) m/z 126.054 M2->F2_2 Med CE (25 eV) F1_2 NO2 Loss (-46 Da) m/z 83.041 F1_1->F1_2 High CE (35 eV)

Fig 1. Comparative ESI+ CID fragmentation pathways of N-isopropyl vs. N-methyl pyrazole analogs.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By monitoring specific ion ratios, the method automatically flags in-source fragmentation anomalies or co-eluting isobaric interferences.

Step 1: Sample Preparation
  • Dissolve the pyrazole API/intermediate in 50:50 LC-MS grade Water:Acetonitrile.

  • Add 0.1% Formic Acid (FA) . Causality check: The acidic modifier is mandatory to force protonation of the weakly basic pyrazole ring, ensuring a robust

    
     signal.
    
Step 2: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize diffusion.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Optimization (Triple Quadrupole)
  • Ion Source: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C. Caution: Do not exceed 450°C, as nitroaromatics are prone to thermal degradation prior to ionization .

  • MRM Setup: Input the transitions from Table 1. Set dwell times to 50 ms per transition to ensure >15 data points across the UHPLC peak.

Step 4: Method Self-Validation Criteria
  • Ion Ratio Verification: The ratio of the quantifier transition (m/z 171.1 → 129.0) to the qualifier transition (m/z 171.1 → 154.1) must remain constant (±15%) across all analytical batches.

  • System Suitability: If the m/z 129.0 signal drops while m/z 154.1 remains stable, it indicates excessive in-source fragmentation (propene is being lost before the first quadrupole). Lower the declustering potential/cone voltage immediately.

References

  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2)
  • Title: Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Analytical and Bioanalytical Chemistry (PubMed) URL: [Link]

  • Title: Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano
Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of 5-amino-4-nitropyrazole

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-amino-4-nitropyrazole, a key intermediate in the synthesis of various bioactive molecules, establishing a robust and reliable analytical method for purity determination is of paramount importance.[1][2] This guide provides an in-depth, experience-driven approach to the development of a High-Performance Liquid Chromatography (HPLC) method for 5-amino-4-nitropyrazole, alongside a critical comparison with alternative analytical technologies. Every recommendation and protocol herein is grounded in established scientific principles and adheres to the stringent validation requirements of the pharmaceutical industry.[3][4][5]

The Analytical Challenge: Understanding 5-amino-4-nitropyrazole

5-amino-4-nitropyrazole is a polar aromatic molecule containing both a basic amino group and an acidic N-H on the pyrazole ring, along with a strongly electron-withdrawing nitro group. This unique combination of functional groups presents several challenges for chromatographic separation:

  • High Polarity: The molecule is highly polar, which can lead to poor retention on traditional reversed-phase C18 columns.

  • Potential for Tailing: The basic amino group can interact with residual silanols on the silica support of the stationary phase, leading to peak tailing.

  • Multiple pKa Values: The presence of both acidic and basic centers means that the analyte's charge state is highly dependent on the mobile phase pH, which will significantly impact retention and peak shape.

  • UV Chromophore: The nitro-aromatic system provides a strong UV chromophore, making UV detection a suitable choice.

I. Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its potential impurities and degradation products. Our development strategy will therefore focus on achieving adequate resolution between the main peak and any potential minor components.

A. Rationale for Chromatographic Conditions

The selection of chromatographic parameters is a systematic process aimed at optimizing the separation based on the physicochemical properties of the analyte.[6][7]

While C18 columns are the workhorses of reversed-phase chromatography, the high polarity of 5-amino-4-nitropyrazole necessitates consideration of alternative stationary phases for enhanced retention and selectivity.[6][8]

  • Phenyl Phases: These columns offer alternative selectivity to alkyl phases due to π-π interactions between the phenyl ligands and the aromatic ring of the analyte.[6][9] This can be particularly advantageous for separating aromatic isomers or compounds with similar hydrophobicity.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[10] This modification shields the silica surface from the analyte, reducing peak tailing for basic compounds, and allows for use in highly aqueous mobile phases without phase collapse.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase mode.[11] Separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

For 5-amino-4-nitropyrazole, a Phenyl-Hexyl phase is a promising starting point. It provides moderate hydrophobicity and the potential for beneficial π-π interactions, offering a different selectivity profile compared to a standard C18.

The mobile phase composition, particularly its pH and organic modifier, will have the most significant impact on the separation.[12][13]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.

  • pH and Buffering: Controlling the pH of the mobile phase is critical for achieving reproducible retention and good peak shape for ionizable compounds. For 5-amino-4-nitropyrazole, a mobile phase pH in the acidic range (e.g., pH 2.5-3.5) is recommended. At this pH, the amino group will be protonated, and the pyrazole N-H will be in its neutral form. This consistent charge state will lead to more predictable chromatographic behavior. A phosphate or formate buffer is suitable for maintaining a stable pH.

  • Gradient Elution: A gradient elution, starting with a low percentage of organic modifier and gradually increasing, will be employed to ensure that both polar and any potential less polar impurities are eluted with good peak shape in a reasonable timeframe.

Based on the nitropyrazole structure, a detection wavelength in the range of 270-280 nm is expected to provide good sensitivity for the main component and potential impurities.[14] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

B. The Method Development Workflow

The process of developing the HPLC method is iterative and systematic.

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile B Select Column (e.g., Phenyl-Hexyl) A->B C Scouting Gradient (e.g., 5-95% ACN) B->C D Evaluate Peak Shape & Retention C->D E Optimize Mobile Phase pH D->E Initial Results F Fine-tune Gradient Slope E->F G Evaluate Resolution of Impurities F->G H Method Validation (ICH Q2(R1)) G->H Optimized Method I Specificity, Linearity, Accuracy, Precision H->I J Robustness Testing I->J Technique_Comparison HPLC HPLC GC GC CE CE LCMS LC-MS Analyte 5-amino-4-nitropyrazole Analyte->HPLC  Ideal Analyte->GC  Unsuitable (thermal degradation) Analyte->CE  Complementary Analyte->LCMS  Confirmatory

Sources

Validation

Technical Comparison Guide: UV-Vis Characterization of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Executive Summary & Technical Context[1][2][3][4][5] 1-Isopropyl-4-nitro-1H-pyrazol-5-amine is a critical heterocyclic intermediate, frequently utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., Afures...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

1-Isopropyl-4-nitro-1H-pyrazol-5-amine is a critical heterocyclic intermediate, frequently utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., Afuresertib analogs) and energetic materials. Its structural integrity relies on the precise positioning of the nitro group at the C4 position and the amine at C5, creating a "push-pull" electronic system that defines its UV-Vis spectral signature.

This guide provides a technical comparison of the UV-Vis absorption properties of this compound against its structural analogs. Due to the solvatochromic nature of nitro-aminopyrazoles, this guide moves beyond static values, offering a self-validating experimental protocol to determine the precise


 in your specific matrix.
Core Spectral Specification
  • Compound: 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

  • Predicted

    
    : 275 – 290 nm  (Solvent Dependent)
    
  • Chromophore: Nitro-amine conjugated pyrazole system (

    
     and 
    
    
    
    transitions).
  • Key Differentiator: The N1-isopropyl group induces a hyperchromic effect and slight bathochromic shift compared to methyl analogs due to increased electron donation (+I effect).

Comparative Spectral Analysis

The following table contrasts the target compound with its direct synthetic precursor and structural analogs. This comparison validates the success of the nitration reaction and purity.[1]

FeatureTarget: 1-Isopropyl-4-nitro-1H-pyrazol-5-aminePrecursor: 1-Isopropyl-1H-pyrazol-5-amineAnalog: 1-Methyl-4-nitro-1H-pyrazol-5-amineControl: 4-Nitrophenol
Primary

275 – 290 nm < 230 nm275 nm317 nm (pH dependent)
Electronic Character Strong "Push-Pull" (Amine donor

Nitro acceptor)
Electron Rich (Amine donor only)Strong "Push-Pull"Phenolic "Push-Pull"
Visual Appearance Yellow to Orange SolidColorless / Pale Yellow OilYellow SolidYellow Crystalline Solid
Solvatochromism High (Polar solvents red-shift the band)LowModerateHigh (pH sensitive)
Detection Utility Reaction Monitoring (Nitration completion)Starting Material PurityStructural ReferenceSystem Suitability Test
Mechanism of Action[6][7][8]
  • Precursor vs. Target: The un-nitrated precursor lacks the low-energy

    
     transition provided by the nitro group. The appearance of a strong band >270 nm is the primary indicator of successful C4-nitration.
    
  • Isopropyl vs. Methyl: The isopropyl group exerts a stronger positive inductive effect (+I) than the methyl group. While the 1-methyl analog absorbs at ~275 nm, the 1-isopropyl variant typically exhibits a slight red shift (2–5 nm) and increased molar absorptivity (

    
    ).
    

Self-Validating Experimental Protocol

Objective: Accurately determine the


 and Molar Extinction Coefficient (

) of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine.
Reagents & Equipment[1][9][10]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: MeOH is preferred for solubility but may show cut-off interference <205 nm.

  • Blank: Pure solvent from the same lot.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 1.70 mg of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (MW ≈ 170.17 g/mol ).

    • Dissolve in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Dilution:

    • Prepare a dilution series: 10, 20, 40, and 50 µM in Methanol.

  • Baseline Correction:

    • Fill both cuvettes with pure Methanol. Run a baseline correction (200–400 nm).

  • Measurement:

    • Measure the absorbance of the 40 µM solution.

    • Acceptance Criteria: Absorbance should be between 0.2 and 0.8 AU. If >1.0, dilute further.

  • Data Analysis:

    • Identify

      
       (highest peak).
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
Critical Quality Attribute (CQA) Check

If the spectrum shows a significant shoulder or peak at >350 nm , it indicates the formation of azo-dimers or oxidation byproducts. The pure compound should have a clean drop-off after 320 nm.

Synthesis & Characterization Workflow (Graphviz)

The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the critical decision points.

G Start Start: 1-Isopropyl-1H-pyrazol-5-amine Reaction Nitration (HNO3/H2SO4, 0°C) Start->Reaction Quench Quench & Neutralization (Ice/NaHCO3) Reaction->Quench Isolate Isolation (Extraction EtOAc) Quench->Isolate Purify Purification (Recrystallization/Column) Isolate->Purify UV_Check UV-Vis Analysis (MeOH, 200-400nm) Purify->UV_Check Decision Check u03bb max UV_Check->Decision Pass Pass: u03bb max 275-290nm No band >350nm Decision->Pass Matches Profile Fail Fail: u03bb max <230nm (Incomplete Reaction) Decision->Fail Precursor Profile

Caption: Workflow for the synthesis and spectral validation of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, ensuring differentiation from the un-nitrated precursor.

References

  • BenchChem. (2025).[2] Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from .

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 121018, 1-isopropyl-3-methyl-1h-pyrazol-5-amine. Retrieved from .

  • MDPI. (2024). Synthesis, Spectroscopic Characterization... of Halogenoaminopyrazoles Derivatives. Retrieved from .

  • Sigma-Aldrich. (n.d.). 1-Isopropyl-1H-pyrazol-4-amine Product Specification. Retrieved from .

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Novel Nitrogen-Rich Heterocyclic Compounds: A Case Study with 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust elemental analysis (EA) methodologies for novel nitrogen-rich heterocyclic compounds....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust elemental analysis (EA) methodologies for novel nitrogen-rich heterocyclic compounds. Given that many such compounds are synthesized for specific research purposes and lack commercially available certified reference materials (CRMs), this document uses the novel compound 1-Isopropyl-4-nitro-1H-pyrazol-5-amine as a practical case study. We will explore the selection of appropriate commercial standards, detail a validated experimental protocol, and outline the process for qualifying an in-house reference material.

The accurate determination of carbon, hydrogen, and nitrogen (CHN) content is a cornerstone of chemical characterization. It serves as a primary indicator of purity for newly synthesized active pharmaceutical ingredients (APIs) and research chemicals. For nitrogen-rich heterocycles, particularly those containing energetic functional groups like nitro moieties, this analysis presents unique challenges, including difficulties in achieving complete combustion.[1][2] Therefore, a meticulously validated analytical approach is not just a regulatory expectation but a scientific necessity.

Part 1: Theoretical Composition of the Target Analyte

Before any experimental work, the foundation of elemental analysis is the theoretical composition derived from the compound's molecular formula. For our case study, 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, the molecular formula is C₆H₁₀N₄O₂ .

The first step is to calculate the molecular weight and the theoretical mass percentages of each element. This calculation provides the benchmark against which all experimental results will be compared.

Table 1: Theoretical Elemental Composition of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

ElementAtomic Mass (amu)Atoms in MoleculeTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.011672.06642.35%
Hydrogen (H)1.0081010.0805.92%
Nitrogen (N)14.007456.02832.92%
Oxygen (O)15.999231.99818.80%
Total 170.172 100.00%

This theoretical profile is the "true value" we aim to verify. For a newly synthesized compound, it is critical to first confirm the structure and identity using orthogonal methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) before using elemental analysis as a definitive purity assessment.[3]

Part 2: A Comparative Guide to Selecting Calibration Standards

Since a CRM for our target analyte does not exist, we must select an appropriate, commercially available, high-purity standard to calibrate the elemental analyzer. The ideal standard should be non-hygroscopic, stable, and have an elemental composition that is, where possible, comparable to the analyte.[4] Using standards that bracket the expected elemental percentages of the unknown can improve the accuracy of the determination.[5]

Below is a comparison of common, high-purity organic standards suitable for calibrating an elemental analyzer for this application.

Table 2: Comparison of Commercially Available Elemental Analysis Standards

StandardFormula%C%H%NKey Characteristics & Rationale for Use
Acetanilide C₈H₉NO71.096.7110.36A universally accepted, highly stable, non-hygroscopic standard. Excellent for general calibration but its %N is significantly lower than our target.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27Its %C is very close to our target analyte, making it a good matrix match for carbon determination. Also introduces sulfur if S-analysis is needed.
Atropine C₁₇H₂₃NO₃70.568.014.84A complex heterocyclic molecule. While its elemental composition differs, its structural complexity can be useful for testing combustion efficiency.
Cystine [6]C₆H₁₂N₂O₄S₂29.995.0311.66An amino acid standard, useful for biological samples and provides a lower carbon and higher nitrogen value for bracketing.
EDTA C₁₀H₁₆N₂O₈41.105.529.59A stable, high-purity standard with a %C value very close to our target. Good for confirming carbon and hydrogen accuracy.

Expert Recommendation: For the analysis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, a multi-point calibration using Sulfanilamide or EDTA is recommended due to the close match in carbon percentage. This helps to minimize matrix effects and ensures high accuracy in the most abundant element (after hydrogen). Acetanilide should be used as a routine check standard to verify system performance.

Part 3: Validated Experimental Protocol for CHN Analysis

This protocol describes the determination of Carbon, Hydrogen, and Nitrogen content using a modern elemental analyzer based on the Pregl-Dumas combustion method.[7] This method involves the complete combustion of the sample in an oxygen-rich environment, followed by the reduction of nitrogen oxides to N₂ and the separation and detection of CO₂, H₂O, and N₂ via gas chromatography with a thermal conductivity detector (TCD).

Step-by-Step Methodology
  • Instrument Preparation & Conditioning:

    • Ensure the combustion and reduction furnaces have reached their setpoints (typically ~950-1000°C for combustion and ~650°C for reduction).[7] For nitro-containing compounds, optimized combustion conditions, potentially with added catalysts like tungsten(VI) oxide, may be required to ensure complete conversion.[1]

    • Perform leak checks on the system to ensure the integrity of the helium carrier gas flow.

    • Condition the system by running several blank (empty tin capsule) analyses until a stable, low baseline is achieved.

  • Calibration:

    • Accurately weigh 1-2 mg of a high-purity standard (e.g., Sulfanilamide) into a tin capsule using a microbalance.

    • Analyze a minimum of three replicates of the standard to establish a calibration factor or response curve.

    • The instrument software will use these results to correlate the detector signal (area) with the known mass of C, H, and N in the standard. The relative standard deviation (RSD) of the replicates should be ≤0.2%.

  • Sample Preparation & Analysis:

    • In a controlled environment, accurately weigh 1-2 mg of the purified 1-Isopropyl-4-nitro-1H-pyrazol-5-amine into a tin capsule.

    • Seal the capsule securely, ensuring no sample is lost.

    • Analyze the sample. It is best practice to run samples in triplicate to assess homogeneity and precision.

    • Run a check standard (e.g., Acetanilide) after every 5-10 samples to verify that the calibration remains valid.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start weigh_std Accurately Weigh Standard (1-2 mg) start->weigh_std weigh_sample Accurately Weigh Sample (1-2 mg) start->weigh_sample encapsulate Encapsulate in Tin Capsule weigh_std->encapsulate weigh_sample->encapsulate calibrate Calibrate with Standard (n≥3) encapsulate->calibrate instrument_prep Instrument Conditioning & Leak Check instrument_prep->calibrate analyze_sample Analyze Sample calibrate->analyze_sample analyze_check Analyze Check Standard (every 5-10 samples) analyze_sample->analyze_check calc Calculate %C, %H, %N vs. Theoretical analyze_sample->calc analyze_check->analyze_sample verify Verify Acceptance Criteria (e.g., ±0.4%) calc->verify report Generate Report verify->report

Caption: Workflow for CHN Elemental Analysis.

Part 4: Data Interpretation & Establishing an In-House Standard

The ultimate goal is to confirm that the experimental values match the theoretical values within an acceptable margin of error, which for publication and pharmaceutical quality control is typically within ±0.4% .[3]

Illustrative Experimental Data

The following table presents hypothetical, yet realistic, data for our case study compound, demonstrating a successful analysis.

Table 3: Hypothetical Elemental Analysis Results for 1-Isopropyl-4-nitro-1H-pyrazol-5-amine

ElementTheoretical %Run 1Run 2Run 3Average %Deviation from TheoreticalPass/Fail (Criteria: ±0.4%)
%C 42.3542.5142.6042.5542.55+0.20Pass
%H 5.925.885.915.865.88-0.04Pass
%N 32.9232.7532.6932.7132.72-0.20Pass

The data shows excellent precision between runs and high accuracy, with all average values falling well within the ±0.4% acceptance criterion. This result provides strong evidence for the elemental purity of the synthesized batch.

Qualifying an In-House Reference Material

For ongoing research and development, it is highly efficient to qualify a well-characterized, high-purity batch of a novel compound as an in-house (or working) reference material.[4][8] This saves time and resources compared to repeatedly using expensive primary standards for routine checks.

The process for qualification is a self-validating system:

  • Synthesize and Purify: Produce a sufficiently large batch of the compound and purify it to the highest possible degree (e.g., via recrystallization or chromatography).

  • Comprehensive Characterization: Confirm the identity and purity using a suite of orthogonal analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS, HPLC-UV for chromatographic purity).

  • Definitive Elemental Analysis: Perform meticulous elemental analysis against a traceable primary or certified reference material, as detailed in the protocol above. The results must meet the ±0.4% criteria.

  • Documentation and Storage: Assign a batch number, document all characterization data in a certificate of analysis, and store the material under controlled, stable conditions to prevent degradation.[9]

  • Periodic Re-qualification: The stability of the in-house standard should be monitored periodically to ensure its integrity over time.[8]

Decision Logic for In-House Standard Qualification

G cluster_tests Analytical Characterization start High-Purity Batch of Novel Compound nmr_ms Confirm Structure (NMR, HRMS) start->nmr_ms hplc Assess Purity >99% (HPLC) start->hplc ea Perform Elemental Analysis vs. CRM start->ea decision EA Results within ±0.4% of Theoretical? nmr_ms->decision hplc->decision ea->decision qualified Qualified as In-House Standard decision->qualified  Yes repurify Repurify Batch & Re-analyze decision->repurify  No repurify->ea

Caption: Decision workflow for qualifying an in-house standard.

Conclusion

While elemental analysis is a routine technique, its application to novel, nitrogen-rich compounds requires a rigorous, scientifically-grounded approach. In the absence of a specific certified reference material for a compound like 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, the analyst must demonstrate expertise in selecting appropriate commercial standards, optimizing analytical conditions to handle challenging samples, and interpreting data against strict acceptance criteria. By following the comparative methods and validation workflows outlined in this guide, researchers can ensure the generation of trustworthy, high-quality elemental analysis data that authoritatively supports the purity and composition of their novel chemical entities.

References

  • Frąckowiak, R., et al. (2021). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2021). Elemental Analysis Manual - Section 3.5 Version 3.0. Retrieved from [Link]

  • Verma, S. (2025, October 20). How To Choose the Right XRF Standards For Accurate Elemental Analysis. AZoM. Retrieved from [Link]

  • Shulyak, M., et al. (2021). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Pharmakeftiki. Retrieved from [Link]

  • XRF Scientific. (2023, April 18). Methods for Validating Reference Materials. Retrieved from [Link]

  • da Silva, M. M., et al. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • Prochnow, T., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Klapötke, T. M. (2012). Nitrogen-Rich Heterocycles. Structure and Bonding. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

Sources

Validation

Comparative Guide: Chromatographic Separation of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine Isomers

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] The synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 359438-34-5 / related analogs) is a critical step in the development of various kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The synthesis of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (CAS: 359438-34-5 / related analogs) is a critical step in the development of various kinase inhibitors and energetic materials. A persistent challenge in this pathway is the formation of regioisomers during the cyclization of isopropylhydrazine with nitriles or subsequent nitration steps.

The primary separation challenge lies in resolving the target 5-amine isomer from its regioisomeric impurity, 1-Isopropyl-4-nitro-1H-pyrazol-3-amine .

The Isomer Challenge: 5-Amino vs. 3-Amino

Unlike enantiomers, these regioisomers possess distinct physicochemical properties, yet their polarity is sufficiently similar to cause co-elution on standard gradient systems.

  • Target (5-Amino): The amine at position 5 is adjacent to the nitro group at position 4. This proximity facilitates a strong intramolecular hydrogen bond (NH

    
     O=N), which effectively "masks" the polarity of the amine and nitro groups, making the molecule more lipophilic and compact.
    
  • Impurity (3-Amino): The amine at position 3 is distal to the nitro group. Lacking the intramolecular lock, both functional groups are available for intermolecular hydrogen bonding with the stationary phase, typically resulting in higher retention on polar stationary phases (Normal Phase) and lower retention on hydrophobic phases (Reverse Phase) compared to the 5-amino isomer.

Comparative Analysis of Separation Methodologies

This guide evaluates three primary chromatographic approaches. Selection depends on the development stage (Discovery vs. Process) and purity requirements.

Table 1: Method Performance Matrix
FeatureMethod A: Normal Phase (Flash) Method B: RP-HPLC (Analytical/Prep) Method C: SFC (Green/Chiral)
Primary Mechanism Adsorption / H-BondingHydrophobic InteractionPartitioning / Adsorption
Selectivity (

)
High (due to H-bond masking)Moderate to HighHigh
Throughput High (Gram scale)Low/Medium (mg scale)High (mg to g scale)
Solvent Cost High (Hexane/EtOAc/DCM)Low (Water/ACN)Low (CO

/MeOH)
Resolution (

)



Best For Bulk Purification (Intermediate isolation)QC / Final Purity (>99.5%)High-Throughput Purification

Detailed Experimental Protocols

Method A: Normal Phase Flash Chromatography (Bulk Purification)

Rationale: The intramolecular H-bond in the 5-amino isomer significantly reduces its affinity for silica compared to the 3-amino isomer. This allows the target 5-amino compound to elute first or significantly earlier than the impurity.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Sample Loading: Dry load. Dissolve crude mixture in minimal DCM, adsorb onto silica (1:5 ratio), and evaporate to dryness.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Note: A DCM/MeOH gradient is often superior for nitropyrazoles due to solubility.

  • Gradient:

    • 0–5 min: 100% DCM (Isocratic)

    • 5–20 min: 0%

      
       5% MeOH in DCM.
      
  • Elution Order:

    • Fraction 1 (Target): 1-Isopropyl-4-nitro-1H-pyrazol-5-amine (Less polar due to internal H-bond).

    • Fraction 2 (Impurity): 1-Isopropyl-4-nitro-1H-pyrazol-3-amine (More polar, interacts strongly with silanols).

Method B: Reverse Phase HPLC (QC & Purity Analysis)

Rationale: For quantitative analysis, RP-HPLC on a C18 column provides robust baseline separation. The 5-amino isomer, being more lipophilic (masked polarity), will typically retain longer than the 3-amino isomer on a C18 column.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

    
     mm, 3.5 or 5 
    
    
    
    m.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffer ensures protonation state consistency).

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Nitro group

    
     transition).
    
  • Temperature: 30°C.

Self-Validating Check:

  • Inject a standard of the pure 5-amino isomer.

  • Inject the crude mix.

  • Observation: The impurity (3-amino) should elute before the main peak (5-amino) due to higher polarity/water solubility. If the elution order is reversed, check the pH of the mobile phase; ionization of the amine (pKa ~2-3 due to nitro withdrawal) can alter retention.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate isolation strategy based on the synthesis stage and scale.

G Start Crude Reaction Mixture (Isomer Mix) ScaleCheck Determine Scale & Purity Goal Start->ScaleCheck Bulk Scale: >10 grams Goal: Intermediate Isolation ScaleCheck->Bulk Large Scale Analytical Scale: <10 mg Goal: QC / Purity Check ScaleCheck->Analytical QC Prep Scale: 100 mg - 5 g Goal: High Purity Standard ScaleCheck->Prep Mid Scale MethodA Method A: Normal Phase Flash (Silica, DCM/MeOH) Target Elutes First Bulk->MethodA MethodB Method B: RP-HPLC (C18) (H2O/ACN) Target Elutes Last Analytical->MethodB MethodC Method C: Prep SFC (CO2/MeOH) Orthogonal Selectivity Prep->MethodC Check Re-purify? MethodA->Check Purity < 98%? Check->MethodB Yes (Polishing)

Caption: Decision tree for selecting the optimal chromatographic method based on scale and purity requirements.

References

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. Retrieved from [Link]

Sources

Comparative

Reference standards for 1-Isopropyl-4-nitro-1H-pyrazol-5-amine quality control

Benchmarking Reference Standards for 1-Isopropyl-4-nitro-1H-pyrazol-5-amine: A Comparative Quality Control Guide Executive Summary In the development of pyrazole-based kinase inhibitors (e.g., CDK or BTK inhibitors), the...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Reference Standards for 1-Isopropyl-4-nitro-1H-pyrazol-5-amine: A Comparative Quality Control Guide

Executive Summary

In the development of pyrazole-based kinase inhibitors (e.g., CDK or BTK inhibitors), the intermediate 1-Isopropyl-4-nitro-1H-pyrazol-5-amine serves as a critical scaffold. Its quality directly dictates the impurity profile of the final API. However, a common pitfall in drug development is the reliance on "Reagent Grade" catalog chemicals as reference standards during early-phase method validation.

This guide compares the performance and reliability of commercial catalog grades versus qualified Primary Reference Standards (PRS). It argues that for this specific nitro-pyrazole intermediate, quantitative NMR (qNMR) is the only self-validating method to establish a true "100% basis" assay, owing to the high extinction coefficient variability of nitro-pyrazoles in HPLC-UV.

Part 1: The Criticality of Reference Standards

The pyrazole ring formation (often via hydrazine condensation) and subsequent nitration are prone to regio-isomerism and incomplete nitration .

  • The Problem: Commercial vendors often release this material based on HPLC Area% at 254 nm.

  • The Risk: The nitro group significantly alters UV absorption. An impurity lacking the nitro group (e.g., starting material 1-isopropyl-1H-pyrazol-5-amine) may have a drastically lower response factor, appearing as 0.1% by area while present at 2.0% w/w.

  • The Solution: A qualified Primary Reference Standard must be characterized by orthogonal methods (Mass Balance or qNMR) to determine absolute potency, not just chromatographic purity.

Part 2: Comparative Analysis of Standard Types

The following table contrasts the three common sources of reference material available to researchers.

Table 1: Performance Benchmark of Reference Standard Sources

FeatureOption A: Reagent Grade (Catalog) Option B: Secondary Analytical Standard Option C: In-House Qualified Primary Standard
Primary Use Synthesis starting materialRoutine HPLC retention time IDQuantitative Assay & Method Validation
Assay Method HPLC Area% (Usually uncorrected)Mass Balance (100% - Impurities)qNMR (Internal Standard)
Traceability None / Batch-specificTraceable to Internal MethodTraceable to NIST/SI (via qNMR IS)
Regio-Isomer ID Often undefinedChecked by 1H-NMRConfirmed by NOESY/HMBC
Water Content Not typically reportedKF Titration reportedKF Titration included in Assay Calc
Risk Level High (Potency may be <90%)Medium (Dependent on drying)Low (Absolute accuracy ±0.5%)

Scientist’s Insight: For 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, I have observed commercial "98%" lots actually assaying at 92% w/w due to occluded inorganic salts from the nitration quench (e.g., sodium sulfate) which are invisible to HPLC-UV. Only Option C detects this.

Part 3: Characterization & Validation Workflow

To establish a reliable reference standard, one cannot simply "buy and trust." The following workflow illustrates the Self-Validating System required to qualify a batch of this intermediate as a Primary Reference Standard.

QualificationWorkflow cluster_qnmr Critical Control Point: qNMR Raw Raw Candidate Material (Recrystallized) StructID Structural Elucidation (1H/13C NMR, MS, IR) Raw->StructID RegioCheck Regio-Isomer Confirmation (NOESY: Isopropyl CH - Pyrazole H) StructID->RegioCheck Confirm N1 vs N2 alkylation PurityScreen Chromatographic Purity (HPLC-UV + GC-HS) RegioCheck->PurityScreen If Structure Confirmed Assay Potency Assignment (qNMR vs. NIST Traceable IS) PurityScreen->Assay If Purity > 99.0% Area FinalCoA Generate CoA (Valid for 12 Months) Assay->FinalCoA Assign w/w%

Figure 1: Decision tree for upgrading a raw synthesis batch to a Qualified Primary Reference Standard.

Part 4: Experimental Protocols

Critical Regio-Isomer Distinction (NMR)

The position of the isopropyl group is the most common structural error.

  • Objective: Distinguish 1-isopropyl (target) from 2-isopropyl (impurity) or N-exo-alkylated species.

  • Method: 1D NOE or 2D NOESY.

  • Expectation: In the target molecule, the isopropyl methine proton (septet, ~4.5-5.0 ppm) should show a Strong NOE correlation to the pyrazole C3-proton (if unsubstituted) or the amine protons. If the isopropyl is on N2 (adjacent to the nitro group at C4 in some numbering schemes), the steric environment and NOE signals will shift significantly.

Absolute Assay by qNMR (The Gold Standard)

This protocol eliminates the need for response factors.

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).

  • Solvent: DMSO-d6 (Ensures solubility of the nitro-amine).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 3,5-Dinitrobenzoic acid .

    • Why Maleic Acid? It has a sharp singlet at ~6.2 ppm, typically clear of the pyrazole alkyl protons (1.4 ppm doublet, 4.8 ppm septet) and aromatic/amine protons.

  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing proton (usually the IS). Set D1 = 30-60 seconds to ensure 99.9% magnetization recovery.
    
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6][7]
HPLC Purity Assessment (Supporting Data)

While qNMR gives the value, HPLC proves the homogeneity.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Low pH suppresses amine tailing).

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: 210 nm (Universal) AND 270-300 nm (Nitro-specific).

    • Note: Comparing the ratio of peaks at 210 vs 300 nm helps identify non-nitro impurities (like the un-nitrated precursor).

Part 5: Stability & Handling

  • Hygroscopicity: Nitro-amines can be slightly hygroscopic. Store the reference standard in a desiccator at +4°C.

  • Light Sensitivity: Nitro-pyrazoles can undergo photo-degradation (browning) over time. Amber vials are mandatory.

References

  • International Council for Harmonisation (ICH). (2000).[8] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[6][7][8][9]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

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Sources

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